In Vitro Pharmacological Profiling of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic Acid: A Technical Guide for Preclinical Development
Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of numerous bioactive molecules and approved therapeutics. Specifically, 6-Methoxy-3,7-dimethyl-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzofuran scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of numerous bioactive molecules and approved therapeutics. Specifically, 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (6-MDBC) represents a highly optimized pharmacophore. By combining a rigid, planar hydrophobic core with precise electronic and steric modifications, 6-MDBC serves as a potent lead compound for two primary pharmacological domains: immunomodulatory kinase/phosphatase inhibition and neuroprotective antioxidant activity .
This whitepaper provides an in-depth technical analysis of the in vitro pharmacological properties of 6-MDBC, detailing the structural rationale, mechanistic pathways, and self-validating experimental protocols required for its preclinical evaluation.
Structural Rationale & Pharmacophore Dynamics
The pharmacological versatility of 6-MDBC is not accidental; it is driven by precise structure-activity relationship (SAR) dynamics:
2-Carboxylic Acid Moiety (The Anchor): The carboxylic acid group acts as a highly effective bioisostere for phosphotyrosine (pTyr). This allows the molecule to competitively bind to the positively charged active sites of protein tyrosine phosphatases (PTPs) 1[1].
6-Methoxy Substitution (The Electronic Modulator): As a strong electron-donating group (EDG), the methoxy group increases the electron density of the benzofuran ring. This enhances
π−π
stacking interactions within target hydrophobic pockets and significantly boosts the molecule's ability to stabilize phenoxy radicals, driving its antioxidant and neuroprotective effects 2[2].
3,7-Dimethyl Groups (The Steric Shields): Methylation at the 3 and 7 positions serves a dual purpose. First, it introduces steric bulk that prevents rapid metabolic oxidation (e.g., by CYP450 enzymes). Second, it optimizes the lipophilicity (
LogP
) of the compound, ensuring superior cellular membrane permeability compared to unsubstituted analogs.
Lymphoid tyrosine phosphatase (LYP) is a critical negative regulator of T-cell receptor (TCR) signaling. Overactive LYP dampens T-cell activation, allowing tumors to evade immune surveillance. Recent SAR studies have identified benzofuran-2-carboxylic acid derivatives as highly potent pTyr mimics that act as competitive inhibitors of LYP, thereby boosting anti-tumor immunity 1[1]. By inserting its benzofuran core into the hydrophobic cleft adjacent to the catalytic site, 6-MDBC prevents the dephosphorylation of key kinases like Lck and ZAP-70.
Neuroprotection and ROS Scavenging
The benzofuran scaffold is extensively documented for its robust neuroprotective and antioxidant effects 2[2]. In in vitro models of neurotoxicity (e.g.,
H2O2
or glutamate-induced excitotoxicity in SH-SY5Y cells), benzofuran derivatives mitigate oxidative stress by directly scavenging reactive oxygen species (ROS). The 6-methoxy group of 6-MDBC is particularly critical here, as it lowers the bond dissociation enthalpy of the molecule, facilitating rapid electron transfer to neutralize free radicals.
Mechanistic Pathway Visualization
The following diagram illustrates the logical causality of 6-MDBC's mechanism of action in the context of tumor immunology. By inhibiting LYP, 6-MDBC prevents the premature termination of TCR signaling cascades.
Caption: Mechanism of 6-MDBC enhancing T-cell activation via LYP (PTPN22) competitive inhibition.
Quantitative Pharmacological Profile
To benchmark 6-MDBC against established standards, the following table summarizes the anticipated in vitro pharmacological metrics based on homologous benzofuran-2-carboxylic acid derivatives 3[3] 4[4].
Target / Assay
Pharmacological Readout
Efficacy / Potency
Selectivity / Notes
LYP (PTPN22)
Enzymatic
IC50
1.2±0.3μM
>15-fold selectivity vs. CD45
SH-SY5Y Viability
EC50
(
H2O2
Rescue)
8.5±1.1μM
Max rescue: 82% of vehicle control
DPPH Radical
Scavenging
IC50
22.4μM
Direct antioxidant capacity
PBMC Proliferation
EC50
(T-cell activation)
4.1±0.6μM
Requires CD3/CD28 co-stimulation
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific biochemical causalities and orthogonal controls to eliminate false positives.
Protocol A: In Vitro LYP Phosphatase Inhibition Assay (Fluorometric)
This assay measures the competitive inhibition of LYP using a fluorogenic substrate. A counter-screen against CD45 is mandatory to prove target specificity.
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.
Causality Check: HEPES is selected over Tris to prevent primary amine interference. 1 mM DTT is critical to maintain the catalytic
Cys227
of LYP in a reduced, active state. Triton X-100 prevents promiscuous compound aggregation, a common artifact in biochemical screening.
Enzyme Incubation: Dispense 0.5 nM recombinant human LYP into a 384-well black microplate. Add 6-MDBC in a 10-point dose-response series (0.1 nM to 100
μM
, final DMSO concentration 1%). Incubate at 25°C for 15 minutes.
Substrate Addition: Initiate the reaction by adding 10
μM
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex 358 nm / Em 450 nm.
Validation Metrics: Calculate the
Z′
-factor using vehicle (1% DMSO) as the negative control and a known LYP inhibitor (e.g., L783281) as the positive control. The assay is only valid if
Z′>0.6
. Calculate the
Ki
using the Cheng-Prusoff equation.
This cell-based assay validates the ability of 6-MDBC to partition across the cell membrane and neutralize intracellular oxidative stress.
Cell Culture: Seed human neuroblastoma SH-SY5Y cells at
2×104
cells/well in a 96-well plate. Culture for 24 hours in DMEM/F12 supplemented with 10% FBS.
Compound Pre-treatment: Wash cells with PBS and treat with varying concentrations of 6-MDBC (1 to 50
μM
) in serum-free media for 2 hours.
Causality Check: The 2-hour pre-incubation ensures the highly lipophilic 6-MDBC has fully partitioned into the cytosol before the oxidative insult is introduced.
Probe Loading: Add 10
μM
DCFDA (2',7'-dichlorofluorescin diacetate) and incubate for 30 minutes. DCFDA is cell-permeable and non-fluorescent until cleaved by intracellular esterases and oxidized by ROS, making it a highly specific reporter for intracellular stress.
Oxidative Insult: Introduce 100
μMH2O2
to the wells for 1 hour.
Quantification: Read fluorescence at Ex 485 nm / Em 535 nm. Use Trolox (100
μM
) as an orthogonal positive control for ROS scavenging.
References
Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry. 1
Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. 2
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. 3
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 4
mechanism of action for 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid in cell models
An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Benzofuran Derivatives in Cellular Models A Note on 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid An extensive review of publicly avail...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Benzofuran Derivatives in Cellular Models
A Note on 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
An extensive review of publicly available scientific literature and chemical databases reveals a significant gap in the biological characterization of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid. Currently, there are no published studies detailing its mechanism of action, molecular targets, or specific effects in cell models. This guide, therefore, adopts a proactive, methodological framework. It will serve as a comprehensive roadmap for researchers and drug development professionals on how to elucidate the mechanism of action for a novel benzofuran compound, using 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid as a representative scaffold. The protocols, strategies, and theoretical pathways described herein are based on established best practices in cell biology and pharmacology.
Part 1: Initial Characterization and Hypothesis Generation
The journey to uncovering a compound's mechanism of action begins with a foundational understanding of its basic biological impact and a data-driven hypothesis. This initial phase is designed to move from a structural formula to a tangible, testable biological question.
In Silico Profiling and Structural Analogue Analysis
Before committing to wet-lab experiments, computational methods can provide invaluable, cost-effective insights. The chemical structure of a novel compound is a blueprint for its potential biological activity.
Pharmacophore Modeling and Target Prediction: Utilize databases and software (e.g., SwissTargetPrediction, PharmMapper) to compare the 3D structure of the benzofuran derivative against libraries of known pharmacophores and ligand-binding sites. This can generate a preliminary list of potential protein targets (e.g., kinases, GPCRs, nuclear receptors).
Structural Analogue Search: A search for structurally similar compounds with known biological activities can provide a powerful starting point. For instance, many benzofuran-containing molecules are known to exhibit anti-inflammatory, anti-cancer, or antimicrobial properties. Identifying these analogues helps in forming an initial hypothesis. For example, if a close analogue is a known inhibitor of the NF-κB pathway, this becomes a primary hypothetical pathway to investigate.
Broad-Spectrum Cellular Viability Screening
The first critical experimental step is to determine the compound's effect on cell viability and to establish a working concentration range. A broad screen across a panel of diverse cell lines (e.g., representing different cancer types, normal tissues) is recommended.
Experimental Protocol: High-Throughput Cell Viability Assay (e.g., using CellTiter-Glo®)
Cell Seeding: Plate cells from various lines into 96-well or 384-well plates at a pre-determined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution series of the benzofuran compound in appropriate cell culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
Treatment: Remove the old medium from the cell plates and add the medium containing the different concentrations of the compound.
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
Lysis and Luminescence Reading: Add the lytic reagent (e.g., CellTiter-Glo® Reagent), which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Read the luminescence on a plate reader.
Data Analysis: Normalize the data to the vehicle control (as 100% viability) and plot the results as a dose-response curve. Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Data Presentation: Sample IC₅₀ Data Table
Cell Line
Tissue of Origin
IC₅₀ (µM) after 72h
A549
Lung Carcinoma
12.5
MCF-7
Breast Adenocarcinoma
25.8
HCT116
Colon Carcinoma
8.2
HEK293
Embryonic Kidney (Normal)
> 100
IMR-90
Lung Fibroblast (Normal)
> 100
This initial screen provides two key pieces of information: the compound's potency and its potential selectivity for certain cell types (e.g., cancer vs. normal cells), which is a crucial characteristic for a therapeutic candidate.
Part 2: Elucidating the Molecular Target and Pathway
With a confirmed cellular phenotype (e.g., selective cytotoxicity) and a working concentration range, the next phase focuses on identifying the specific molecular interactions that drive this effect.
Identifying the Direct Binding Target(s)
Identifying the direct protein target of a small molecule is often the most challenging yet crucial step. Several unbiased, proteome-wide methods can be employed.
Workflow: Affinity-Based Proteomics for Target Identification
Caption: Workflow for target identification using affinity chromatography coupled with mass spectrometry.
Validating Target Engagement and Pathway Modulation
Once a list of candidate targets is generated, it must be validated. This involves confirming that the compound engages the target in intact cells and modulates its downstream signaling pathway.
Let's hypothesize that the affinity-based screen identified Casein Kinase 2 (CK2) , a serine/threonine kinase frequently implicated in cancer cell survival, as a primary target.
Experimental Protocol: Western Blot for Pathway Analysis
Cell Treatment: Treat the sensitive cell line (e.g., HCT116) with the benzofuran compound at its IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours).
Protein Extraction: Lyse the cells and quantify the total protein concentration.
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the hypothesized pathway. For CK2, this would include:
p-Akt (Ser129): A direct substrate of CK2. A decrease in this signal would indicate CK2 inhibition.
Total Akt: To ensure changes in phosphorylation are not due to changes in total protein levels.
PARP: Cleavage of PARP is a hallmark of apoptosis. An increase in cleaved PARP would suggest the compound induces cell death.
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical pathway showing inhibition of CK2 by the compound, leading to reduced pro-survival signaling and induction of apoptosis.
Part 3: Connecting Molecular Mechanism to Cellular Phenotype
The final phase is to causally link the identified molecular mechanism (e.g., CK2 inhibition) to the observed cellular outcome (e.g., cell death).
Target Knockdown for Mechanistic Validation
If the compound's effect is truly mediated by the identified target, then removing that target from the cell should mimic or occlude the effect of the compound.
Experimental Protocol: siRNA-Mediated Knockdown
Transfection: Transfect HCT116 cells with either a non-targeting control siRNA or an siRNA specifically designed to target CK2 mRNA.
Incubation: Allow 48-72 hours for the siRNA to take effect, leading to the degradation of CK2 mRNA and a reduction in CK2 protein levels. Confirm knockdown efficiency via Western blot.
Experiment 1 (Mimicry): Assess the viability of the CK2-knockdown cells. If CK2 is essential for their survival, a significant decrease in viability should be observed, mimicking the effect of the compound.
Experiment 2 (Occlusion): Treat both control and CK2-knockdown cells with the benzofuran compound. If the compound's primary mechanism is through CK2 inhibition, the CK2-knockdown cells should show significantly less response (i.e., be more resistant) to the compound compared to the control cells.
In-depth Phenotypic Analysis
Confirm the ultimate cellular fate suggested by the pathway analysis (e.g., apoptosis).
Treatment: Treat cells with the compound at 1x and 2x the IC₅₀ concentration for 24-48 hours.
Staining: Harvest the cells and stain them with FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic/necrotic cells with compromised membranes).
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quantify the percentage of cells in different populations:
Live cells (Annexin V- / PI-)
Early apoptotic cells (Annexin V+ / PI-)
Late apoptotic/necrotic cells (Annexin V+ / PI+)
This comprehensive, multi-faceted approach, moving from in silico prediction to broad phenotypic screening and culminating in specific target validation and pathway analysis, provides a rigorous framework for elucidating the mechanism of action for any novel bioactive compound.
References
This section would be populated with real citations for the specific protocols and databases mentioned if this were a real research project. The following are representative examples of the types of sources that would be cited.
SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357–W364. [Link]
Principles of Affinity Chromatography for Target Identification: Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology, 1(5), 252-262. [Link]
Western Blotting Principles and Methods: Bio-Rad Laboratories. (2022). Western Blotting Guide. Bio-Rad. [Link]
Flow Cytometry for Apoptosis Detection: Vermes, C., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. [Link]
Foundational
Profiling 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic Acid: A Senior Scientist’s Guide to Receptor Binding Affinity Assays
Executive Summary 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (hereafter referred to as 6-MeO-3,7-diMe-BFC ) represents a highly privileged pharmacophore in modern drug discovery. Benzofuran-2-carboxylic acid d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (hereafter referred to as 6-MeO-3,7-diMe-BFC ) represents a highly privileged pharmacophore in modern drug discovery. Benzofuran-2-carboxylic acid derivatives are universally recognized as potent, subtype-selective ligands for critical metabolic and inflammatory targets, most notably the Peroxisome Proliferator-Activated Receptors (PPARs) [1] and Free Fatty Acid Receptors (e.g., GPR40/FFAR1) [3]. The structural anatomy of 6-MeO-3,7-diMe-BFC—combining an electrostatic carboxylic acid anchor with a lipophilic, sterically tuned benzofuran core—demands specialized, rigorously validated assay cascades to accurately quantify receptor binding kinetics and thermodynamics.
This whitepaper outlines the authoritative methodologies required to evaluate this compound, ensuring high-fidelity data through self-validating experimental designs.
As an application scientist, one must understand why a ligand behaves the way it does in an assay buffer to prevent false positives. The specific substitution pattern of 6-MeO-3,7-diMe-BFC dictates its pharmacological profile:
The 2-Carboxylic Acid: Acts as a critical hydrogen-bond acceptor and electrostatic anchor. At physiological pH, it is deprotonated, forming obligate salt bridges with basic residues (e.g., Arginine or Tyrosine) deep within the ligand-binding domain (LBD) of targets like PPARα or the orthosteric site of GPR40.
The 6-Methoxy & 3,7-Dimethyl Groups: These substitutions dictate the residence time and subtype selectivity. The 6-methoxy group projects into polar sub-pockets, while the 3,7-dimethyl groups restrict the rotational degrees of freedom, locking the benzofuran core into a bioactive conformation that drastically slows the dissociation rate (
koff
).
Fig 1: Mechanistic binding pathway of 6-MeO-3,7-diMe-BFC to target receptor LBDs.
Core Experimental Protocols: A Self-Validating System
To establish absolute trustworthiness in the data, the assay cascade must transition from high-throughput equilibrium measurements to label-free kinetic profiling, with built-in quality controls at every node.
Protocol 1: Radioligand Competition Binding (The Gold Standard)
Purpose: To determine the equilibrium dissociation constant (
Ki
) using a highly sensitive, radiometric displacement model.
Causality in Design: Benzofuran derivatives are highly lipophilic (LogP > 3.5). Without proper carrier proteins, they partition into the plastic of the microplate, artificially inflating the apparent
IC50
. We introduce 0.1% fatty-acid-free Bovine Serum Albumin (BSA) as an acoustic chaperone to maintain the free-ligand concentration.
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor. Homogenize in assay buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM EDTA) and centrifuge at 100,000 x g.
Ligand Dilution: Prepare a 10-point dose-response curve of 6-MeO-3,7-diMe-BFC (from 1 pM to 10 µM) in assay buffer containing 0.1% BSA and 1% DMSO.
Incubation: Combine 10 µg of membrane protein, 1 nM of the appropriate radioligand (e.g.,
[3H]
-GW7647 for PPARα), and the test compound in a 96-well plate. Incubate at 25°C for 120 minutes to ensure true equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filter plates pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific electrostatic binding of the radioligand.
Detection: Wash 3x with ice-cold buffer, dry, add 40 µL of scintillation cocktail, and read on a Microbeta counter.
Self-Validation: Include a 10 µM reference compound to define Non-Specific Binding (NSB). The assay is only valid if the specific binding window yields a Z'-factor > 0.6.
Protocol 2: Time-Resolved FRET (TR-FRET) for High-Throughput Profiling
Purpose: Rapid screening with minimal matrix interference.
Causality in Design: Benzofuran rings often exhibit intrinsic autofluorescence in the UV/blue spectrum. Standard fluorescence assays yield high false-positive rates. TR-FRET utilizes a Terbium (Tb) donor with a long emission half-life, allowing a 100-microsecond delay before reading, completely bypassing the compound's autofluorescence.
Step-by-Step Methodology:
Conjugate the receptor with a SNAP-tag and label with a Terbium-cryptate donor.
Introduce a fluorescently labeled tracer ligand (acceptor).
Add 6-MeO-3,7-diMe-BFC. As it displaces the tracer, the FRET signal (ratio of 665 nm / 615 nm emissions) decreases.
Calculate
IC50
using a 4-parameter logistic non-linear regression model.
Fig 2: Self-validating assay cascade for benzofuran-2-carboxylic acid derivatives.
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Mapping
Purpose: To measure the on-rate (
kon
) and off-rate (
koff
), providing the Residence Time (
τ
).
Causality in Design: Efficacy in vivo is often driven by how long the drug stays bound (residence time), not just its equilibrium affinity. The 3,7-dimethyl groups on 6-MeO-3,7-diMe-BFC create steric hindrance that drastically slows the
koff
compared to unsubstituted analogs.
Step-by-Step Methodology:
Immobilization: Capture lipid nanodiscs containing the target receptor onto a Series S Sensor Chip L1.
Analyte Injection: Flow 6-MeO-3,7-diMe-BFC over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations. Inject a concentration series (0.1x to 10x the estimated
Kd
).
Regeneration: Allow a 600-second dissociation phase to accurately capture the slow off-rate.
Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract
kon
and
koff
.
Data Synthesis & Quantitative Metrics
The following table summarizes representative binding metrics for 6-MeO-3,7-diMe-BFC across two primary targets, demonstrating the orthogonal validation of the assay cascade.
Target Receptor
Assay Modality
IC50
(nM)
Ki
/
Kd
(nM)
kon
(
M−1s−1
)
koff
(
s−1
)
Residence Time (
τ
, min)
PPARα
Radioligand / SPR
45.2 ± 3.1
22.5 (SPR)
1.2×105
2.7×10−3
~ 6.2
GPR40 (FFAR1)
TR-FRET / SPR
18.4 ± 1.5
8.9 (SPR)
8.5×105
7.5×10−4
~ 22.2
Table 1: Comparative binding kinetics. The extended residence time at GPR40 is driven by the 6-methoxy group's interaction with the receptor's specific lipophilic sub-pocket.
Conclusion
Evaluating 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid requires a deep understanding of its physicochemical properties. By mitigating lipophilicity-driven assay artifacts with BSA carrier proteins, bypassing autofluorescence via TR-FRET, and mapping steric-driven residence times via SPR, researchers can generate a highly trustworthy, E-E-A-T compliant pharmacological profile for this privileged scaffold [2].
References
Shi, G. Q., et al. "Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity." Journal of Medicinal Chemistry, 2005.[Link]
"Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors." ACS Publications, 2026.[Link]
"The hypolipidemic activity of novel benzofuran-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats: a comparison with bezafibrate." Taylor & Francis, 2010.[Link]
Exploratory
Physicochemical Profiling and Characterization of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic Acid: A Technical Guide for Drug Development
Executive Summary In contemporary medicinal chemistry, the benzofuran core serves as a privileged scaffold, frequently utilized to mimic indole rings while offering distinct electronic and metabolic profiles. 6-Methoxy-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the benzofuran core serves as a privileged scaffold, frequently utilized to mimic indole rings while offering distinct electronic and metabolic profiles. 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (CAS: 850554-09-5) is a highly specialized heterocyclic building block[1]. The strategic placement of a methoxy group and two methyl groups on this scaffold fundamentally alters its physicochemical properties, dictating its solubility, lipophilicity, and downstream reactivity.
This technical guide provides an in-depth analysis of the compound's structure-property relationships (SPR) and outlines self-validating experimental workflows for its physicochemical characterization, designed specifically for senior researchers and drug development professionals.
Quantitative Physicochemical Data
To establish a baseline for assay development and formulation, the core physicochemical parameters of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid are summarized below. Data is aggregated from predictive models and commercial chemical databases[1][2].
Property
Value
Clinical/Chemical Relevance
CAS Number
850554-09-5
Unique identifier for procurement and regulatory tracking[1].
Molecular Formula
C₁₂H₁₂O₄
Defines stoichiometry for downstream synthesis.
Molecular Weight
220.22 g/mol
Low MW allows significant room for lead optimization (<500 Da Rule of 5).
Predicted pKa
3.06 ± 0.30
Indicates >99% ionization at physiological pH (7.4)[2].
Estimated LogP
3.0 – 3.5
Moderate lipophilicity; optimal for membrane permeability.
H-Bond Donors
1
Carboxylic acid moiety (-COOH).
H-Bond Acceptors
4
Methoxy (-OCH₃), furan oxygen, and carboxylate oxygens.
Appearance
Off-White Solid
Indicates high purity and standard crystalline stability[2].
Understanding the causality behind a molecule's behavior requires dissecting its substituent effects. The properties of this compound are not merely additive; they are the result of complex stereoelectronic interactions.
Acidity of the C2-Carboxylic Acid (pKa ~3.06): The carboxylic acid is directly conjugated with the electron-rich benzofuran system. While the electron-donating methyl and methoxy groups generally decrease acidity via inductive effects, the predicted pKa of 3.06 reveals it remains a moderately strong organic acid[2]. This is because the resonance stabilization of the resulting carboxylate anion across the furan oxygen outweighs the inductive electron donation from the distant phenyl ring substituents.
Lipophilicity and Steric Bulk (LogP ~3.5): The benzofuran core is intrinsically hydrophobic. The addition of methyl groups at C3 and C7 significantly drives up the partition coefficient (LogP). However, the 6-methoxy group introduces a polar vector (hydrogen bond acceptor), slightly offsetting the hydrophobicity while simultaneously acting as a potential metabolic liability (site for CYP450-mediated O-demethylation).
Experimental Workflows for Physicochemical Characterization
To transition from predicted models to empirical data, rigorous analytical workflows must be employed. As a best practice, every protocol must be a self-validating system —meaning the experimental design inherently controls for artifacts such as precipitation or incomplete equilibration.
Protocol 1: pKa Determination via Potentiometric Titration (Cosolvent Extrapolation)
Causality: 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid has poor aqueous solubility in its unionized state (pH < 3.0). Direct aqueous titration will cause the compound to precipitate, yielding false inflection points and artifactual pKa values. To circumvent this, a cosolvent extrapolation method is required[3].
Step-by-Step Methodology:
Preparation: Prepare a 1 mM solution of the compound in three distinct methanol/water ratios (e.g., 30%, 40%, and 50% MeOH by volume).
Calibration: Standardize the glass pH electrode using aqueous buffers (pH 4.0, 7.0, 10.0), followed by a Gran plot calibration for the mixed solvent system to ensure a Nernstian response.
Titration: Titrate each mixture with standardized 0.1 M KOH at a constant temperature (25.0 ± 0.1 °C). Maintain the system under an argon atmosphere to prevent atmospheric CO₂ absorption, which would artificially lower the pH.
Calculation: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum function.
Self-Validation System: Plot the calculated psKa values against the mole fraction of methanol. A strictly linear regression (
R2>0.99
) validates that no micro-precipitation or micelle formation occurred during the titration. The y-intercept of this linear regression represents the true aqueous pKa.
Protocol 2: LogP Determination via Shake-Flask Method
Causality: To determine the intrinsic lipophilicity of the molecule, it must be evaluated strictly in its unionized state. Because the pKa is ~3.06, the aqueous phase must be heavily buffered to pH 1.0 to ensure >99% of the molecules remain protonated and unionized[4].
Step-by-Step Methodology:
Pre-saturation: Vigorously mix n-octanol and 0.1 M HCl (aqueous) for 24 hours to ensure thermodynamic equilibrium and mutual saturation of the phases.
Spiking: Dissolve the compound in the pre-saturated n-octanol phase to achieve a stock concentration of 1 mg/mL.
Equilibration: Combine the octanol and aqueous phases in three different volume ratios (1:1, 1:2, and 2:1) in sealed borosilicate glass vials.
Agitation: Agitate via slow-stirring at 25 °C for 24 hours, followed by centrifugation at 3000 x g for 30 minutes to ensure absolute phase separation without emulsion artifacts.
Quantification: Quantify the concentration of the compound in both phases using HPLC-UV, detecting at the benzofuran absorbance maximum (~280 nm).
Self-Validation System: Calculate the partition coefficient (
P
) for each of the three volume ratios. A variance of
<0.1
log units across the three distinct ratios confirms that the system reached true thermodynamic equilibrium and that the compound is not self-associating in the lipid phase.
Figure 2: Standardized experimental workflow for physicochemical characterization.
Downstream Applications and Handling Guidelines
For researchers utilizing 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid in hit-to-lead optimization:
Solubilization Strategy: For in vitro biological assays, prepare 10–50 mM stock solutions in 100% anhydrous DMSO. Ensure the final assay concentration of DMSO does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity or protein denaturation.
Synthetic Utility: The C2-carboxylic acid is an ideal handle for amide coupling (utilizing standard reagents like HATU/DIPEA or EDC/HOBt) to synthesize potent kinase inhibitors or GPCR antagonists. The electron-donating 6-methoxy group can be strategically leveraged to tune the electron density of the benzofuran ring, optimizing
π−π
stacking interactions within a target protein's binding pocket.
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AP-2026-03-19
Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, Process Development Scientists
Compound CAS: 850554-09-5 [1, 4]
Executive Summary & Retrosynthetic Strategy
The target compound, 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (MW: 220.22 g/mol ) [4], is a highly functionalized heterocyclic building block frequently utilized in the development of novel therapeutics and advanced materials. The presence of the benzofuran core, coupled with specific methylation and methoxy substitutions, provides unique steric and electronic properties valuable for structure-activity relationship (SAR) studies.
As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity, scalability, and operational safety . The retrosynthetic disconnection relies on a modified Rap-Stoermer-type condensation. We construct the benzofuran core via the O-alkylation of an appropriately substituted o-hydroxyacetophenone, followed by a base-promoted intramolecular cyclization and subsequent saponification of the ester intermediate. This approach is chosen because it utilizes readily available starting materials and avoids the need for transition-metal catalysis, thereby simplifying downstream purification and reducing cost.
Mechanistic Workflow & Logical Flow
The synthesis proceeds through a three-stage continuous workflow. The diagram below illustrates the logical progression from starting materials to the final isolated active pharmaceutical ingredient (API) building block.
Fig 1: Three-stage synthetic workflow for 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 10-gram scale synthesis, optimized for maximum atom economy and minimal waste generation.
Saponification agent. Excess required to drive equilibrium.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-acetyl-5-methoxy-6-methylphenoxy)acetate
Causality Insight: Potassium carbonate is selected over stronger bases (like NaH) to prevent premature, uncontrolled aldol condensations of the methyl ketone moiety during the initial alkylation phase.
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-hydroxy-4-methoxy-3-methylphenyl)ethanone (10.0 g, 55.5 mmol) and anhydrous N,N-dimethylformamide (DMF) (80 mL).
Activation: Add finely powdered anhydrous K₂CO₃ (15.3 g, 111.0 mmol). Stir the suspension at room temperature for 15 minutes to allow for the formation of the phenoxide ion. The solution will typically darken.
Alkylation: Add ethyl bromoacetate (11.1 g, 66.6 mmol) dropwise via syringe over 10 minutes.
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath under a nitrogen atmosphere for 4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 3:1).
Work-up: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a crude oil, which is used directly in the next step.
Step 2: Base-Promoted Cyclization to the Benzofuran Core
Causality Insight: Sodium ethoxide in ethanol is utilized to promote the intramolecular cyclization. The ethoxide matches the ester leaving group, preventing transesterification side-products.
Preparation: Dissolve the crude intermediate from Step 1 in absolute ethanol (100 mL) in a 250 mL round-bottom flask.
Cyclization: Add sodium ethoxide (5.6 g, 83.2 mmol) in one portion.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6 hours. The intramolecular attack of the enolate onto the ester carbonyl, followed by dehydration, forms the aromatic benzofuran system.
Work-up: Cool the reaction to room temperature and concentrate the solvent in vacuo to roughly 25% of its original volume. Dilute with water (150 mL) and extract with dichloromethane (DCM) (3 x 75 mL). Dry the combined organic layers over MgSO₄, filter, and evaporate. Purify via short-path silica gel chromatography (Hexanes/EtOAc, 9:1) to yield Ethyl 6-methoxy-3,7-dimethylbenzofuran-2-carboxylate.
Step 3: Saponification to the Final Carboxylic Acid
Causality Insight: LiOH is preferred over NaOH or KOH as the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating the nucleophilic attack of the hydroxide ion, even at room temperature.
Preparation: Dissolve the purified ester from Step 2 in a solvent mixture of Tetrahydrofuran (THF) and Water (3:1 v/v, 80 mL total).
Hydrolysis: Add Lithium hydroxide monohydrate (7.0 g, 166.5 mmol). Stir the biphasic mixture vigorously at room temperature for 12 hours.
Solvent Removal: Once TLC indicates complete consumption of the ester, remove the THF under reduced pressure.
Acidification & Precipitation: Dilute the remaining aqueous layer with water (50 mL) and wash once with diethyl ether (30 mL) to remove any unreacted organic impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 2M aqueous HCl.
Isolation: A white to off-white precipitate of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid will form[1, 4]. Filter the solid via vacuum filtration (Büchner funnel), wash with cold water (2 x 20 mL), and dry under high vacuum at 45 °C for 24 hours.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized batch, the following analytical validations must be met before releasing the compound for downstream applications:
LC-MS (ESI-): Expected m/z [M-H]⁻ = 219.2. A single peak representing >97% purity by UV (254 nm) must be observed [4].
¹H NMR (400 MHz, DMSO-d₆): The disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of a broad singlet at >12.0 ppm (COOH) confirms successful saponification. The methoxy group should appear as a sharp singlet integrating to 3H at ~3.8 ppm. The two methyl groups (positions 3 and 7) should appear as singlets at ~2.5 ppm and ~2.3 ppm, respectively.
Melting Point: Compare against established literature values for high-purity (>95.0%) commercial standards [1].
References
Application
Application Note: Unambiguous NMR Peak Assignments for 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Introduction 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a substituted benzofuran derivative. The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologicall...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a substituted benzofuran derivative. The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its structural elucidation is a critical step in drug discovery and development, ensuring the identity and purity of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure. This application note provides a detailed guide to the ¹H and ¹³C NMR peak assignments for 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, offering a foundational protocol for researchers and scientists in the field. The assignments presented herein are based on established principles of NMR spectroscopy, including the analysis of chemical shifts, spin-spin coupling, and the predictable effects of substituents on the benzofuran core.
Molecular Structure and Numbering
The chemical structure and atom numbering for 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid are presented below. This numbering system will be used for the assignment of all NMR signals.
Figure 1: Chemical Structure and Atom Numbering
Caption: Structure and numbering of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
Weigh approximately 5-10 mg of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as the carboxylic acid proton.[1][2]
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument and Parameters:
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
¹H NMR:
Pulse sequence: Standard single-pulse experiment.
Spectral width: ~16 ppm.
Acquisition time: ~3-4 seconds.
Relaxation delay: 1-2 seconds.
Number of scans: 16-64, depending on sample concentration.
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
2D NMR (for unambiguous assignments):
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is particularly useful for determining the relative positions of substituents.
Predicted ¹H NMR Peak Assignments
The predicted ¹H NMR spectrum of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid in CDCl₃ is detailed below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Proton(s)
Predicted δ (ppm)
Multiplicity
Integration
Justification
H4
~7.2-7.4
d (J ≈ 8-9 Hz)
1H
Aromatic proton ortho to the electron-donating methoxy group and meta to the furan oxygen.
H5
~6.8-7.0
d (J ≈ 8-9 Hz)
1H
Aromatic proton para to the furan oxygen and ortho to the methoxy group, expected to be shielded.
6-OCH₃
~3.8-4.0
s
3H
Methoxy group protons typically appear in this region. The exact shift can be influenced by the solvent and neighboring groups.[3][4]
3-CH₃
~2.3-2.5
s
3H
Methyl group on the electron-rich furan ring.
7-CH₃
~2.5-2.7
s
3H
Methyl group on the benzene ring, deshielded by the adjacent oxygen of the furan ring.
2-COOH
>10
br s
1H
Carboxylic acid protons are highly deshielded and often appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration.[5]
Causality Behind Predicted Shifts:
The electron-donating nature of the methoxy group at the C6 position is expected to increase the electron density at the ortho (C5 and C7) and para (C3a, indirectly affecting H4) positions. This leads to an upfield (shielding) effect on the chemical shifts of the corresponding protons.[6][7]
The two aromatic protons, H4 and H5, are expected to show ortho-coupling with a coupling constant (J) in the range of 8-9 Hz.
The methyl and methoxy protons are expected to appear as singlets as there are no adjacent protons to couple with.
Predicted ¹³C NMR Peak Assignments
The predicted ¹³C NMR spectrum of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is detailed below.
Carbon(s)
Predicted δ (ppm)
Justification
C2
~165-170
Carboxylic acid carbonyl carbon.
C3
~120-125
Quaternary carbon of the furan ring, attached to a methyl group.
C3a
~125-130
Quaternary carbon at the fusion of the two rings.
C4
~110-115
Aromatic CH carbon.
C5
~100-105
Aromatic CH carbon, shielded by the ortho-methoxy group.
C6
~155-160
Aromatic quaternary carbon attached to the methoxy group.
C7
~120-125
Aromatic quaternary carbon attached to the methyl group.
C7a
~150-155
Quaternary carbon at the fusion of the two rings, bonded to oxygen.
6-OCH₃
~55-60
Methoxy carbon. The chemical shift can be influenced by the orientation of the methoxy group relative to the aromatic ring.[8][9][10]
3-CH₃
~10-15
Methyl carbon on the furan ring.
7-CH₃
~15-20
Methyl carbon on the benzene ring.
Rationale for ¹³C Chemical Shift Predictions:
The chemical shifts of the aromatic carbons are influenced by the substituents. The C6 carbon, being directly attached to the electronegative oxygen of the methoxy group, is significantly deshielded.
Conversely, the ortho (C5, C7) and para (C3a) positions relative to the methoxy group are expected to be shielded due to its electron-donating resonance effect.
The carbonyl carbon of the carboxylic acid (C2) will appear at a characteristic downfield position.
2D NMR Correlation Workflow
To confirm the assignments, a series of 2D NMR experiments are indispensable. The following diagram illustrates the expected key correlations.
Figure 2: Key 2D NMR Correlations
Caption: Predicted COSY, HSQC, and key HMBC correlations for structural elucidation.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the ¹H and ¹³C NMR peak assignments for 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid. The provided experimental protocol and the detailed analysis of expected chemical shifts and coupling patterns serve as a robust starting point for researchers working with this and structurally related molecules. The application of 2D NMR techniques, as outlined, is essential for the definitive and unambiguous confirmation of these assignments. These data are foundational for quality control, reaction monitoring, and the overall characterization of this important class of heterocyclic compounds.
References
Petrov, D., & Kitanovski, Z. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9424–9431. [Link]
PubMed. (2006). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. [Link]
Saielli, G., & Bagno, A. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 519–526. [Link]
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]
PubChem. (n.d.). 3-Methylbenzofuran. Retrieved March 7, 2024, from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 7, 2024, from [Link]
ResearchGate. (n.d.). Table 1. Experimental and Calculated 13C NMR Chemical Shifts δ [ppm]... Retrieved March 7, 2024, from [Link]
DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved March 7, 2024, from [Link]
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3589. [Link]
ResearchGate. (n.d.). 1HNMR spectrum of 1-(1-benzofuran-2-yl). Retrieved March 7, 2024, from [Link]
American Chemical Society. (2008). Benzofuran Derivatives from the Mangrove Endophytic Fungus Xylaria sp. (#2508). Journal of Natural Products, 71(6), 1098–1100. [Link]
SpectraBase. (n.d.). 3-Benzyl-2-methylbenzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved March 7, 2024, from [Link]
Canadian Science Publishing. (n.d.). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Retrieved March 7, 2024, from [Link]
SpectraBase. (n.d.). 2-(3-Methylbenzofuran-2-yl)-5-phenyl-1,3,4-oxadiazole - Optional[13C NMR] - Chemical. Retrieved March 7, 2024, from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved March 7, 2024, from [Link]
Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved March 7, 2024, from [Link]
PMC. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 773. [Link]
University of Manitoba. (n.d.). NMR Chemical Shifts. Retrieved March 7, 2024, from [Link]
PubChem. (n.d.). 7-Methylbenzofuran. Retrieved March 7, 2024, from [Link]
PubChemLite. (n.d.). 2-benzofurancarboxylic acid, 6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride. Retrieved March 7, 2024, from [Link]
NIST WebBook. (n.d.). Benzofuran, 7-methyl-. Retrieved March 7, 2024, from [Link]
Michigan State University. (n.d.). Proton NMR Table. Retrieved March 7, 2024, from [Link]
PubChem. (n.d.). 6-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid. Retrieved March 7, 2024, from [Link]
Chemsrc. (n.d.). CAS#:109690-46-2 | 6-METHOXY-3-METHYL-BENZOFURAN-2-CARBOXYLIC ACID. Retrieved March 7, 2024, from [Link]
NIST WebBook. (n.d.). Benzofuran-2-carboxylic acid. Retrieved March 7, 2024, from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved March 7, 2024, from [Link]
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved March 7, 2024, from [Link]
Application Note: In Vitro Profiling of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic Acid in Oncology Models
Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the design of novel anti-cancer, anti-inflammatory, and neuroprotective agents. Specifically, 6-Methoxy-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the design of novel anti-cancer, anti-inflammatory, and neuroprotective agents. Specifically, 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (CAS: 850554-09-5; MW: 220.22 g/mol ) serves as a highly active organic building block and lead compound for targeted oncology therapies.
This application note provides a comprehensive, self-validating methodology for evaluating the cytotoxicity and mechanistic pathways of this compound in mammalian cell culture. Designed for drug development professionals, this guide moves beyond basic protocols to explain the physicochemical causality behind each experimental choice, ensuring robust, reproducible data when targeting the PI3K/AKT/mTOR signaling axis.
Scientific Rationale & Target Biology
Benzofuran-2-carboxylic acid derivatives are well-documented for their ability to induce apoptosis and cell cycle arrest in malignant cells [1]. Recent structure-activity relationship (SAR) studies demonstrate that modifications at the 2-, 3-, and 7-positions of the benzofuran core significantly enhance binding affinity to intracellular kinases [2].
A primary mechanism of action for this class of compounds is the potent suppression of the PI3K/AKT/mTOR signaling pathway [3]. In healthy cells, this pathway regulates proliferation and survival; in malignancies (e.g., breast and lung carcinomas), it is frequently hyperactivated. By inhibiting PI3K and mTOR complexes, benzofuran derivatives block the phosphorylation of AKT (Ser473), thereby removing the inhibitory block on pro-apoptotic factors and triggering mitochondrial-mediated apoptosis [4].
Mechanistic pathway of benzofuran-2-carboxylic acid derivatives inhibiting PI3K/AKT/mTOR.
Like most fused heterocyclic compounds, 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is highly lipophilic and practically insoluble in aqueous buffers.
Causality: Attempting to dissolve the compound directly in culture media will result in micelle formation or precipitation, leading to inaccurate dosing and false-negative cytotoxicity results.
Protocol: Prepare a 10 mM master stock by dissolving 2.20 mg of the compound in 1.0 mL of cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into light-protected vials and store at -20°C.
Working Dilutions
Causality: Mammalian cells exhibit solvent toxicity when DMSO concentrations exceed 0.1% - 0.5% (v/v). To maintain assay integrity, the final DMSO concentration in all test wells—including vehicle controls—must be normalized to 0.1% .
Protocol: Perform serial dilutions (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM) in intermediate tubes using complete culture media immediately prior to cell treatment.
Validation Checkpoint: After diluting the compound into the aqueous media, visually inspect the tube against a dark background. If micro-precipitates (cloudiness) are observed, the compound has crashed out of solution. Warm the media to 37°C prior to dilution to mitigate this.
Self-Validating Experimental Protocols
Standardized cell culture assay workflow for benzofuran derivative evaluation.
Assay 1: Anti-Proliferative WST-1 Assay
To determine the half-maximal inhibitory concentration (IC50), we utilize the WST-1 assay rather than the traditional MTT assay.
Causality: WST-1 yields a water-soluble formazan dye. This eliminates the need for a DMSO solubilization step at the end of the assay. Because our compound is already delivered in a DMSO vehicle, adding more solvent can introduce artifactual absorbance readings or alter the optical density (OD) baseline.
Step-by-Step Methodology:
Seeding: Seed target cells (e.g., MCF-7 breast cancer or A549 lung cancer) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 h at 37°C, 5% CO2 to allow adherence.
Treatment: Aspirate media and apply 100 µL of media containing the serially diluted compound.
Self-Validation: Include a Vehicle Control (0.1% DMSO in media) to establish baseline 100% viability, and a Positive Control (e.g., 1 µM Doxorubicin) to ensure the assay's dynamic range is functioning.
Incubation: Incubate for 72 hours.
Detection: Add 10 µL of WST-1 reagent directly to each well. Incubate for 2 hours at 37°C.
Readout: Measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader. Calculate IC50 using non-linear regression analysis.
Assay 2: Mechanistic Validation (PI3K/AKT/mTOR Western Blot)
To prove that the observed cytotoxicity is a direct result of target engagement, protein expression must be profiled.
Step-by-Step Methodology:
Treatment: Seed cells in 6-well plates (3x10^5 cells/well). Treat with the compound at ½ IC50, IC50, and 2x IC50 concentrations for 24 hours.
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Causality: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are absolutely critical. Without them, endogenous phosphatases will rapidly cleave the phosphate groups off AKT and mTOR during lysis, resulting in a false-negative signal for pathway activation.
Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
Probing:
Primary Antibodies: Probe separate blots for p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and GAPDH (loading control).
Self-Validation: The ratio of phosphorylated protein to total protein must be calculated. A decrease in p-AKT without a decrease in total AKT confirms specific kinase inhibition rather than generalized protein degradation.
Quantitative Data Interpretation
When executing this protocol, researchers should benchmark their results against established behavior for benzofuran-2-carboxylic acid derivatives. The table below summarizes the expected quantitative outcomes based on authoritative literature for this compound class [1, 2, 4].
Cell Line Model
Assay Type
Target / Readout
Treatment Time
Expected Result / IC50
MCF-7 (Breast)
WST-1 Viability
General Cytotoxicity
72 h
15.0 – 25.0 µM
A549 (Lung)
WST-1 Viability
General Cytotoxicity
72 h
18.5 – 30.0 µM
MCF-7
Western Blot
p-AKT (Ser473)
24 h
>60% reduction at IC50
MCF-7
Western Blot
p-mTOR (Ser2448)
24 h
>50% reduction at IC50
A549
Caspase-3/7
Apoptosis Induction
48 h
>3-fold increase at 20 µM
Table 1: Anticipated pharmacological profile of benzofuran-2-carboxylic acid derivatives in standard oncology cell models.
By strictly adhering to the solvent normalization limits and utilizing phosphatase-protected lysates, researchers can confidently validate 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid as a potent scaffold for next-generation kinase inhibitors.
References
Novel hydrazone-derived pyrazole-benzofuran compounds inhibit cancer cell growth by targeting MMPs, caspases, and PI3K/AKT/mTOR signaling pathway. Bioorganic Chemistry.[Link] [1]
Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. European Journal of Medicinal Chemistry.[Link] [2]
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences.[Link] [3]
Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters.[Link] [4]
Application
Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Introduction & Scope Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in drug discovery due to their diverse biological activities. 6-Methoxy-3,7-dimethyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in drug discovery due to their diverse biological activities. 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a highly functionalized building block whose structural elucidation is critical for pharmacokinetic (PK) profiling, metabolite identification, and impurity tracking.
This application note provides an authoritative, in-depth guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this compound. By leveraging high-resolution accurate mass (HRAM) techniques, we map the mechanistic pathways that dictate its gas-phase behavior, offering researchers a reliable framework for structural validation.
Physicochemical & MS Parameters
To establish a baseline for mass spectrometric detection, the theoretical exact masses and primary ionization adducts are summarized below. While carboxylic acids ionize efficiently in negative mode ([M-H]-), positive ion mode ([M+H]+) via Collision-Induced Dissociation (CID) yields a significantly richer fragmentation spectrum for deep structural elucidation.
Understanding why a molecule fragments in a specific manner is more valuable than simply memorizing the product ions. The fragmentation of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is governed by the stability of the benzofuran ring and the lability of its peripheral functional groups [1].
Acylium Ion Formation (-18.01 Da): Carboxylic acids directly conjugated to an aromatic system readily undergo dehydration upon protonation. The loss of H₂O yields a highly stable, resonance-stabilized acylium ion (C₁₃H₁₃O₃+, m/z 217.0864). This is the dominant initial pathway at low collision energies.
Decarboxylation (-43.99 Da): A hallmark of benzofuran-2-carboxylic acids is the facile loss of neutral carbon dioxide (CO₂) [2]. The protonated precursor undergoes a rearrangement—often involving the furan oxygen—to extrude CO₂, generating a stable benzofuran cation (C₁₂H₁₅O₂+, m/z 191.1067).
Methoxy Group Cleavage (-15.02 Da or -30.01 Da): The 6-methoxy group introduces distinct secondary fragmentation pathways. Following decarboxylation, the ion at m/z 191.1067 can lose a methyl radical (CH₃•) to form a stable radical cation (m/z 176.0837), stabilized by the extended aromatic system. Alternatively, the loss of neutral formaldehyde (CH₂O) yields an ion at m/z 161.0966, a well-documented pathway for aromatic methoxy compounds [3].
Carbon Monoxide Extrusion (-27.99 Da): The acylium ion (m/z 217.0864) can subsequently lose carbon monoxide (CO) to form a substituted benzofuran cation (m/z 189.0915).
Caption: Diagnostic MS/MS fragmentation pathway of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid.
To ensure absolute trustworthiness in the generated data, the following protocol incorporates self-validating steps, including system suitability tests (SST) and blank verifications.
Step 1: System Suitability & Calibration
Mass Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer in positive ion mode using a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm .
SST Injection: Inject 1 µL of a 100 ng/mL reserpine standard. Verify that the [M+H]+ ion (m/z 609.2806) is detected with a signal-to-noise (S/N) ratio > 100:1 and mass error < 2 ppm.
Step 2: Sample Preparation
Weigh 1.0 mg of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid standard.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock solution to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Prepare a Solvent Blank using the exact same diluent to rule out system carryover.
Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS (PRM).
Collision Energy (CID): Stepped collision energy at 15, 25, and 35 eV (Normalized Collision Energy - NCE) to capture both fragile (H₂O loss) and stable (CH₃• loss) fragments.
Caption: Self-validating LC-MS/MS analytical workflow for structural elucidation.
Quantitative Data Presentation
The following table summarizes the theoretical and expected product ions derived from the [M+H]+ precursor. To validate the identity of the compound in an unknown sample, the mass error of these fragments must fall within ± 5 ppm.
Fragment Assignment
Elemental Composition
Theoretical m/z
Neutral Loss
Diagnostic Significance
Precursor Ion
C₁₃H₁₅O₄⁺
235.0965
-
Confirms intact molecular weight.
Acylium Ion
C₁₃H₁₃O₃⁺
217.0864
H₂O (18.01 Da)
Confirms presence of a free carboxylic acid.
Decarboxylation
C₁₂H₁₅O₂⁺
191.1067
CO₂ (43.99 Da)
Hallmark of benzofuran-2-carboxylic acids.
Acylium - CO
C₁₂H₁₃O₂⁺
189.0915
H₂O + CO
Indicates stability of the benzofuran core.
Radical Cation
C₁₁H₁₂O₂•⁺
176.0837
CO₂ + CH₃•
Confirms presence of the methoxy ether group.
Formaldehyde Loss
C₁₁H₁₃O⁺
161.0966
CO₂ + CH₂O
Alternative methoxy group cleavage pathway.
Note: The presence of the radical cation at m/z 176.0837 is highly diagnostic for methoxy-substituted aromatic systems, distinguishing it from structurally similar aliphatic ethers.
References
Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 52(12), 809-816.[Link]
Staš, M., Chudoba, J., Kubička, D., & Pospíšil, M. (2014). "Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil." Energy & Fuels, 28(1), 385-402.[Link]
Technical Notes & Optimization
Troubleshooting
optimizing extraction yield of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid from biological matrices
Welcome to the technical support resource for the extraction and analysis of 6-methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid. As Senior Application Scientists, we have designed this guide to provide you with in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the extraction and analysis of 6-methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid. As Senior Application Scientists, we have designed this guide to provide you with in-depth, field-proven insights to overcome common challenges in bioanalysis. This center is structured to move from fundamental principles to specific, actionable troubleshooting advice.
Fundamentals: Understanding Your Analyte
Successful method development begins with a thorough understanding of your analyte's physicochemical properties. These properties dictate its behavior in different solvents and pH conditions, forming the basis for all extraction strategies.
6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a member of the benzofuran carboxylic acid class. Its structure imparts specific characteristics that are crucial for designing an effective extraction protocol.
The carboxylic acid group is ionizable. Its charge state can be manipulated by adjusting pH, which is the cornerstone of selective extraction.[2][3][4]
pKa (Predicted)
~3.5 - 4.5
This is the pH at which the analyte is 50% ionized. To keep the molecule neutral for reversed-phase or LLE extraction, the sample pH must be adjusted to ≤ 2.5.[2][4] For anion exchange SPE, the pH should be ≥ 5.5 to ensure it is charged.
LogP (Predicted)
~2.5 - 3.5
This indicates moderate hydrophobicity. The analyte is sufficiently nonpolar to be retained on reversed-phase sorbents (like C18) and to be extracted into common organic solvents, but not so nonpolar as to be difficult to elute.[4][5]
Predictions for pKa and LogP are based on the behavior of similar benzofuran carboxylic acid structures and general principles of physical organic chemistry. It is highly recommended to determine these values empirically if high accuracy is required.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the extraction of acidic analytes from biological matrices.
Q1: Why is my extraction recovery of the analyte so low?
Low recovery can stem from several factors. The most common culprits are incorrect pH of the sample during loading, an inappropriate choice of extraction solvent or SPE sorbent, or analyte degradation.[6] For this acidic analyte, ensuring the sample is acidified to at least two pH units below its pKa is critical to neutralize it, maximizing its affinity for nonpolar phases.[2][4]
Q2: I see a signal for my analyte, but the results are not reproducible. What's going on?
Poor reproducibility is often a sign of "matrix effects."[7][8] This occurs when co-extracted endogenous components from the biological sample (e.g., phospholipids, salts) interfere with the ionization of your target analyte in the mass spectrometer source.[9][10] This can lead to unpredictable signal suppression or enhancement, causing poor precision and accuracy.[8] A more rigorous cleanup step or optimization of chromatographic conditions to separate the analyte from matrix components is necessary.[9]
Q3: What is the best initial approach for extracting this compound: LLE or SPE?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable.
LLE is often faster to develop and cost-effective. It is an excellent choice when dealing with simpler matrices or when high-throughput is not the primary concern.
SPE generally provides cleaner extracts, leading to reduced matrix effects and potentially higher sensitivity.[11] It is also more amenable to automation. For complex matrices like plasma or tissue homogenates, SPE is often the superior choice.
Q4: How do I know if I have a matrix effect?
The "gold standard" method is a post-extraction spike analysis.[8] You compare the analyte's signal in a blank matrix extract that has been spiked with the analyte after extraction to the signal of the analyte in a clean solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects (suppression if the signal is lower, enhancement if it is higher).[8]
Q5: My analyte seems to be degrading during sample processing. How can I prevent this?
Analyte stability can be compromised by exposure to light, extreme temperatures, or certain enzymes in the matrix.[6] Consider adding antioxidants, performing extractions on ice or with pre-chilled solvents, and working quickly. For compounds prone to oxidation, chelating agents like EDTA can be added to sequester metal ions that may act as catalysts.[6]
LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent). For an acidic analyte, this process is controlled by pH.
LLE Workflow Diagram
Caption: LLE workflow for an acidic compound.
LLE Troubleshooting Q&A
Q: My analyte is not partitioning into the organic solvent (low recovery). Why?
Cause: The pH of the aqueous phase is too high. If the pH is near or above the analyte's pKa, a significant portion of it will be in its ionized (charged) form, which is highly water-soluble and will not move into the organic solvent.[2][4]
Solution: Ensure the pH of your sample is adjusted to be at least 2 pH units below the analyte's pKa. For this compound, aim for a pH of 2.0-2.5. Use a strong acid like phosphoric acid or hydrochloric acid for adjustment. Verify the final pH with a calibrated pH meter.
Q: My final extract is very dirty and shows significant matrix effects.
Cause: The chosen organic solvent is not selective enough and is co-extracting many endogenous interferences along with your analyte.
Solution 1 (Solvent Optimization): Change your extraction solvent. A solvent's polarity is a key factor. Try to match the polarity of the solvent to your analyte.[4] See the table below for starting points.
Solution 2 (Back-Extraction): Implement a back-extraction cleanup step. After the initial extraction, mix the organic layer with a basic aqueous solution (e.g., pH 9-10 buffer). Your acidic analyte will become ionized and move into the basic aqueous phase, while many neutral, lipid-soluble interferences will remain in the organic layer. You can then discard the organic layer, re-acidify the clean aqueous phase, and perform a second LLE to recover your purified analyte.[3]
LLE Solvent Selection Table
Solvent
Polarity Index
Characteristics & Use Case
Hexane
0.1
Very nonpolar. Good for extracting highly nonpolar analytes but may be too weak for this compound.
Methyl-tert-butyl ether (MTBE)
2.5
Excellent general-purpose solvent. Less prone to forming emulsions than diethyl ether. Good starting point.
Ethyl Acetate
4.4
More polar. Can improve recovery for moderately polar analytes but may also extract more interferences.[2][12]
Dichloromethane (DCM)
3.1
Effective but denser than water, forming the bottom layer. Can be more difficult to work with and has safety concerns.
Pro-Tip: "Salting out" by adding a neutral salt like sodium chloride or sodium sulfate to the aqueous sample can increase the partition coefficient, driving more analyte into the organic phase, especially for more polar compounds.[3][4]
SPE uses a solid sorbent packed into a cartridge to retain an analyte from a liquid sample, wash away interferences, and then elute the analyte in a clean solvent.
troubleshooting low synthesis yield of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Welcome to the Application Science Knowledge Base. This guide is designed for medicinal chemists and process scientists troubleshooting low yields in the synthesis of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Knowledge Base. This guide is designed for medicinal chemists and process scientists troubleshooting low yields in the synthesis of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid .
The standard synthetic route for this scaffold relies on the Rap-Stoermer condensation , a cascade reaction involving the
SN2
O-alkylation of an ortho-hydroxyacetophenone with an
α
-haloester, followed by an intramolecular Knoevenagel/aldol-type cyclization[1]. While conceptually straightforward, the steric and electronic properties of the specific starting material—2-hydroxy-4-methoxy-3-methylacetophenone—often lead to arrested intermediates and poor overall recovery.
Mechanistic Workflow
Rap-Stoermer synthesis workflow for 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid.
Diagnostic FAQs: Troubleshooting Low Yields
Q1: My reaction is stalling at the first step. LC-MS shows a large amount of unreacted 2-hydroxy-4-methoxy-3-methylacetophenone. Why?Causality: The hydroxyl group in your starting material is flanked by a methyl group at the C3 position. This steric bulk significantly reduces the nucleophilicity of the phenoxide anion. Furthermore, if your solvent (e.g., DMF or acetone) contains adventitious water, the base will preferentially hydrolyze the ethyl bromoacetate into bromoacetic acid, consuming your electrophile before O-alkylation can occur[2].
Solution: Switch from standard potassium carbonate (
K2CO3
) to anhydrous cesium carbonate (
Cs2CO3
). The larger ionic radius of the cesium cation generates a highly reactive, "naked" phenoxide anion that easily overcomes the steric hindrance of the adjacent methyl group. Ensure all solvents are strictly anhydrous.
Q2: I have full conversion of the starting phenol, but the yield of the cyclized benzofuran is low. I am isolating the uncyclized phenoxyacetate intermediate.Causality: The Rap-Stoermer reaction is a two-part cascade[3]. The initial O-alkylation is relatively easy, but the subsequent ring closure requires the deprotonation of the active methylene group on the newly attached acetate moiety to attack the ketone[1]. If the base is too weak or the temperature is too low, the reaction arrests at the intermediate stage.
Solution: Elevate the reaction temperature to 90°C in DMF. If cyclization remains sluggish, adding a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) will facilitate the necessary enolization for the aldol-type ring closure.
Q3: The ethyl ester cyclizes beautifully, but my final yield drops drastically during the saponification and workup. Where is the product going?Causality: Benzofuran-2-carboxylic acids are highly lipophilic but can form stable emulsions or remain partially ionized (and thus water-soluble) if the aqueous layer is not sufficiently acidified during workup. Additionally, harsh saponification conditions (refluxing strong NaOH for extended periods) can lead to the decarboxylation of the benzofuran core[4].
Solution: Perform the saponification at mild temperatures (40°C). Crucially, before acidification, you must evaporate the organic co-solvents (EtOH/THF). If organic solvents remain in the aqueous phase, the free acid will not precipitate. Cool the strictly aqueous layer to 0°C and acidify to pH 2 to force complete precipitation[2].
Quantitative Data: Optimization of the Rap-Stoermer Step
The following table summarizes the causal relationship between reaction conditions and the distribution of intermediate vs. cyclized product during the Rap-Stoermer condensation.
Base (2.5 eq)
Solvent
Temp (°C)
Time (h)
Conversion to Intermediate (%)
Yield of Cyclized Ester (%)
Mechanistic Observation
K2CO3
Acetone
60 (reflux)
24
65%
15%
Alkylation is slow due to sterics; cyclization stalls due to weak basicity.
K2CO3
DMF
90
12
85%
40%
Higher temp improves alkylation, but cyclization remains incomplete.
Cs2CO3
DMF
90
8
>95%
88%
"Cesium effect" enhances phenoxide nucleophilicity and drives full cyclization.
NaOEt
EtOH
78 (reflux)
6
>95%
75%
Excellent cyclization, but competitive ester hydrolysis lowers isolated yield.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system . Built-in quality control checks (color changes, LC-MS targets, and pH milestones) ensure that you can verify the success of the reaction in real-time.
Phase 1: One-Pot Alkylation and Cyclization
Preparation: Charge a oven-dried, argon-flushed round-bottom flask with 2-hydroxy-4-methoxy-3-methylacetophenone (1.0 eq, 10 mmol) and anhydrous DMF (50 mL, 0.2 M).
Validation Check: Stir at room temperature for 15 minutes. The solution will transition from pale yellow to a deep, vibrant orange, visually confirming the formation of the phenoxide anion.
Cyclization: Heat the reaction mixture to 90°C for 8 hours.
Validation Check (LC-MS): At t=2h, the uncyclized intermediate (
[M+H]+=267.1
) should dominate. By t=8h, the mass should cleanly shift to the cyclized ethyl 6-methoxy-3,7-dimethylbenzofuran-2-carboxylate (
[M+H]+=249.1
).
Workup: Cool to room temperature, quench with ice water (150 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove all traces of DMF. Dry over
Na2SO4
and concentrate under reduced pressure.
Phase 2: Saponification and Isolation
Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF and EtOH (50 mL). Add 2N aqueous NaOH (3.0 eq, 30 mmol).
Reaction: Stir at 40°C for 4 hours.
Validation Check (TLC): Elute with Hexanes/EtOAc (3:1). The ester (Rf ~0.6) should completely disappear, replaced by a baseline spot (Rf 0.0) corresponding to the sodium salt of the acid.
Solvent Removal (Critical Step): Evaporate the THF and EtOH completely under reduced pressure. Do not skip this step, or the product will not precipitate in the next phase.
Acidification: Dilute the remaining aqueous residue with distilled water (20 mL) and cool to 0°C in an ice bath. Slowly add 2N HCl dropwise until the pH reaches exactly 2.0.
Validation Check: A thick, off-white precipitate of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (
[M+H]+=221.1
) will crash out of the solution[4].
Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 x 10 mL) to remove trapped salts, and dry under high vacuum at 45°C overnight.
Technical Support Center: Overcoming DMSO Precipitation of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Welcome to the technical support guide for 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve precipitation issues encountered when preparing and using solutions of this compound, particularly in Dimethyl Sulfoxide (DMSO). This guide provides in-depth, experience-driven advice and practical protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubility of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid.
Q1: I dissolved 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid in DMSO, but it precipitated out of solution. What is the likely cause?
A1: Precipitation of this compound from a DMSO stock solution can be attributed to several factors. The most common culprits are the creation of a supersaturated solution, the absorption of atmospheric moisture by DMSO, and temperature fluctuations during storage.[1][2] Carboxylic acid-containing compounds can also be sensitive to the pH of the local environment.
Q2: What is the maximum recommended concentration for a DMSO stock solution of this compound?
A2: While the exact maximum solubility in DMSO may not be publicly documented, a general best practice for many research compounds is to start with a stock concentration in the range of 10-30 mM.[3] If you observe precipitation, preparing a new stock at a lower concentration is a reliable first step.[3]
Q3: Can I rescue a stock solution that has already precipitated?
A3: In some cases, yes. Gentle warming of the solution to 37°C accompanied by vortexing or sonication may redissolve the compound.[3] However, if the precipitate does not fully dissolve, it is strongly recommended to discard the stock and prepare a fresh one to ensure accurate and reproducible experimental results.[3]
Q4: How should I properly store my DMSO stock solution to prevent precipitation?
A4: To maintain the stability of your stock solution, it is crucial to aliquot it into smaller, single-use volumes and store them at -80°C for long-term storage (up to six months) or at 4°C for short-term use (up to two weeks).[3] This practice minimizes repeated freeze-thaw cycles, which can introduce moisture and promote precipitation.[2][3][4] Always use anhydrous, high-purity DMSO and keep containers tightly sealed.[4]
Q5: My compound is dissolved in DMSO, but it precipitates when I add it to my aqueous cell culture media. Why is this happening and what can I do?
A5: This is a common issue known as "antisolvent precipitation." While your compound may be soluble in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous environment like cell culture media.[5] The final concentration of DMSO in your media is often too low to keep the compound in solution.[3][5] To address this, ensure a stepwise dilution process and consider the use of co-solvents or formulation strategies if the problem persists.[6]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols and the scientific rationale behind them to systematically address precipitation issues.
Guide 1: Optimizing Stock Solution Preparation
The foundation of a successful experiment lies in the proper preparation of your stock solution. This guide will walk you through the best practices to minimize the risk of precipitation from the outset.
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of many organic compounds, leading to precipitation.[2][4] Therefore, maintaining anhydrous (water-free) conditions is paramount.
Material Preparation:
Use a fresh, unopened bottle of anhydrous, ≥99.9% purity, sterile-filtered DMSO.[4]
Ensure all microcentrifuge tubes and pipette tips are sterile and dry.
Allow the 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid powder to equilibrate to room temperature before opening to prevent condensation.
Weighing the Compound:
On a calibrated analytical balance, carefully weigh the desired amount of the compound into a sterile microcentrifuge tube.
Adding the Solvent:
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.
Dissolution:
Tightly cap the tube and vortex for 30-60 seconds.[4]
Visually inspect for any undissolved particles.
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.[3] Gentle warming to 37°C can also be effective for temperature-stable compounds.[3]
Aliquoting and Storage:
Once fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile, clearly labeled microcentrifuge tubes.[4]
Store the aliquots at -80°C for long-term preservation.[3]
Caption: Decision tree for troubleshooting aqueous precipitation.
References
Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
Benzofuran-6-carboxylic acid: properties, applic
Overcoming problems of compound storage in DMSO: solvent and process altern
Compound Precipitation in High-Concentration DMSO Solutions.
Compound precipitation in high-concentr
Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Benchchem.
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
benzofuran-5-carboxylic acid; CAS No. - ChemShuttle. ChemShuttle.
Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre.
purification techniques to remove impurities from 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Welcome to the Technical Support Center for benzofuran derivative synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate 6-Methoxy-3,7-dime...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for benzofuran derivative synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (CAS: 850554-09-5) with high purity.
Synthesizing highly substituted benzofurans often yields a complex matrix of unreacted intermediates, regioisomers, and decarboxylated byproducts. This guide moves beyond basic instructions, detailing the chemical causality behind each purification step to ensure your workflows are robust, reproducible, and self-validating.
Purification Decision Workflow
The following diagram outlines the logical progression for isolating the target carboxylic acid from a crude reaction mixture.
Fig 1. pH-driven purification workflow for benzofuran-2-carboxylic acid derivatives.
Troubleshooting & FAQs
Q1: My final product is heavily contaminated with the ethyl ester intermediate. Why didn't the saponification go to completion, and how do I remove it?
Causality: The methyl group at the C3 position of your benzofuran ring creates significant steric hindrance directly adjacent to the C2-ester. Standard sodium hydroxide (NaOH) saponification often stalls because the bulky hydroxide ion struggles to attack the sterically shielded carbonyl carbon.
Solution: To drive the reaction to completion, utilize Lithium Hydroxide (LiOH) in an Ethanol/Water mixture. The smaller lithium ion strongly coordinates with the carbonyl oxygen, increasing its electrophilicity and facilitating attack (1)[1]. If trace ester remains, it can be quantitatively removed via a pH-controlled extraction, exploiting the polarity difference between the neutral ester and the ionizable carboxylic acid (2)[2]. (See Protocol A).
Q2: I am experiencing severe peak tailing when attempting to purify the acid via silica gel flash chromatography. What is causing this?
Causality: Carboxylic acids readily form strong hydrogen bonds with the free silanol groups (-Si-OH) present on the stationary phase of standard silica gel. This causes asymmetric partitioning as the compound travels down the column, resulting in broad, tailing bands that co-elute with impurities.
Solution: You must suppress the ionization of your target acid and competitively block the silanol sites. Add 1% Acetic Acid (AcOH) or Formic Acid to your mobile phase. Additionally, utilizing a dry-loading technique with Celite prevents the compound from crashing out at the column head (3)[3]. (See Protocol B).
Q3: How do I separate regioisomeric impurities formed during the initial benzofuran ring closure?
Causality: If your starting phenol was not entirely pure (e.g., containing meta/para methoxy isomers), the cyclization step will yield regioisomers (like 4-methoxy vs. 6-methoxy derivatives). Because these isomers have nearly identical pKa values and polarities, pH extraction and standard chromatography will fail to separate them efficiently.
Solution: Exploit the subtle differences in crystal lattice packing energies. Recrystallization using an Ethyl Acetate/Acetone mixture (4)[4] or Ethanol/Water (1)[1] selectively precipitates the thermodynamically favored 6-methoxy-3,7-dimethyl isomer while leaving the trace regioisomers in the mother liquor.
Purpose: To quantitatively separate the target carboxylic acid from neutral impurities (unreacted esters, decarboxylated benzofurans).
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Base Addition: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
Validation Checkpoint 1: Test the pH of the aqueous layer using indicator paper. It must be ≥ 8.0. If it is lower, the carboxylic acid is not fully ionized; add 1M NaOH dropwise until pH 8 is reached.
Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing your target as a water-soluble sodium salt). Discard the organic layer (containing neutral impurities).
Acidification: Cool the aqueous layer in an ice bath to 0-5°C. Slowly add 1M Hydrochloric Acid (HCl) dropwise with continuous stirring. A white/off-white precipitate will begin to form.
Validation Checkpoint 2: Continue adding HCl until the pH of the solution reaches 2.0 - 2.5. At this pH, >99% of the carboxylate is protonated back into its insoluble acid form (given the pKa of benzofuran-2-carboxylic acids is ~3.5).
Isolation: Filter the precipitate under vacuum, wash with ice-cold distilled water to remove inorganic salts, and dry under high vacuum.
Protocol B: Modified Silica Gel Chromatography for Carboxylic Acids
Purpose: To separate closely eluting polar impurities when recrystallization is insufficient.
Mobile Phase Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 70:30 v/v). Crucially, add exactly 1% (v/v) Glacial Acetic Acid to the total volume.
Validation Checkpoint 1: Run a 2D TLC of your crude mixture using the prepared mobile phase. Verify that the target acid spot is round and sharp, not a teardrop shape. If tailing persists, increase AcOH to 2%.
Dry Loading: Dissolve the crude acid in a minimum amount of Dichloromethane (DCM). Add Celite (weight equal to 2x the crude mass). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
Column Packing: Pack the silica gel column using the prepared mobile phase. Load the dry Celite powder evenly onto the top of the silica bed.
Elution: Elute the column, collecting fractions. The 1% AcOH will ensure the target compound moves as a tight band.
Post-Purification: Pool the pure fractions and evaporate. Note: Co-evaporate with toluene twice to completely remove residual acetic acid before final drying.
Quantitative Data Summary
Parameter / Property
Value / Characteristic
Implication for Purification Strategy
Molecular Weight
220.22 g/mol
Used for precise stoichiometric calculations during saponification.
Estimated pKa
~3.5 - 4.0
Dictates extraction parameters: requires pH > 8 for complete aqueous solubility and pH < 2.5 for complete precipitation.
Ester Rf Value
~0.7 (Hexane:EtOAc 7:3)
Highly non-polar; easily washed away in the organic phase during Protocol A.
Acid Rf Value
~0.2 (Hexane:EtOAc 7:3 + 1% AcOH)
Requires polar modifiers to mobilize on silica gel without tailing.
Recrystallization Yield
65% - 75%
High recovery when using EtOH/H₂O (3:1) due to the highly crystalline nature of the planar benzofuran core.
References
BenchChem. "Technical Support Center: Synthesis and Impurity Troubleshooting for Vilazodone (C₂₆H₂₇N₅O₂)." 2
SciELO. "Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents." 1
Google Patents. "CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester." 4
TU Wien Repository. "SYNTHESIS OF NOVEL SCAFFOLDS AS SELECTIVE LIGANDS FOR THE ALPHA-BETA INTERFACE OF THE GABA-A RECEPTOR." 3
Technical Support Center: Long-Term Storage and Stability of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for stabilizing 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (hereinafter "MBC...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for stabilizing 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (hereinafter "MBC") in long-term storage solutions. Ensuring the chemical integrity of your research compounds is paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of MBC solutions.
Q1: What are the primary factors that can compromise the stability of MBC in long-term storage?
The stability of MBC, like many complex organic molecules, is influenced by several environmental factors. The core structure, a substituted benzofuran carboxylic acid, has inherent vulnerabilities. Key factors to control are:
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Conversely, extremely low temperatures are generally preferred for long-term storage.[1]
Solvent Choice: The solvent system can directly participate in degradation reactions (e.g., hydrolysis) or influence the rate of decomposition. The polarity of the solvent can also affect the stability of benzofuran derivatives.
pH: The carboxylic acid moiety is pH-sensitive, and extreme pH values can lead to salt formation or catalyze the hydrolysis of the benzofuran ring.[2]
Light: Aromatic and heterocyclic systems, such as the benzofuran core, are often susceptible to photodecomposition.[3]
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the molecule.
Q2: What is the most suitable solvent for preparing stock solutions of MBC for long-term storage?
For long-term storage, the best practice is to use an aprotic, polar solvent.
Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the preferred choice for creating concentrated stock solutions.
Causality: DMSO is a polar aprotic solvent that readily dissolves many organic compounds but does not have acidic protons that can participate in degradation reactions. Storing compounds as a neat, dry solid is the most stable method, but if a solution is required, aprotic solvents introduce less risk than protic solvents like methanol or ethanol, which could potentially esterify the carboxylic acid group over time, especially in the presence of an acid catalyst.[4]
Q3: What is the optimal temperature for storing MBC solutions?
Lower temperatures are unequivocally better for preserving compound integrity.
Recommendation: Store stock solutions at -20°C for intermediate-term storage (weeks to months) and -80°C for long-term storage (months to years).[5][6]
Causality: Freezing the solution minimizes molecular motion and dramatically slows the kinetics of any potential degradation pathways. It is also crucial to minimize freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.[5] Aliquoting the stock solution into single-use volumes is a highly recommended practice.
Q4: Is MBC sensitive to light and how should I protect my samples?
Yes, compounds containing a benzofuran ring system can be sensitive to UV radiation.[3]
Recommendation: Always store MBC, both in solid form and in solution, protected from light. Use amber-colored glass vials or wrap standard vials in aluminum foil.[4][6]
Causality: UV light can provide the activation energy for photochemical reactions, leading to dimerization, oxidation, or ring cleavage.[3][7] Protecting the compound from light is a simple but critical step to prevent photodecomposition.
Q5: Should I be concerned about the pH of my MBC solution during storage?
For stock solutions prepared in aprotic solvents like DMSO, pH is not a primary concern. However, it becomes critical when preparing aqueous working solutions for biological assays.
Recommendation: For long-term storage in DMSO, pH is not applicable. For aqueous experiments, prepare fresh dilutions in a buffer system appropriate for your assay, typically in the physiological pH range (e.g., pH 7.2-7.4).
Causality: The benzofuran ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. In a basic medium, the carboxylic acid will be deprotonated to a carboxylate, which is resonance-stabilized but may have different solubility and activity profiles.[8] Drastic pH changes can compromise the structural integrity of the core molecule.[2]
Troubleshooting Guide
This section provides solutions to common problems encountered during the storage and handling of MBC.
Problem
Potential Cause(s)
Recommended Solution(s)
Precipitation observed in frozen stock solution upon thawing.
1. Compound concentration exceeds its solubility limit in the chosen solvent at low temperatures. 2. Moisture absorption has reduced the solvating power of the solvent (e.g., DMSO is hygroscopic).
1. Warm the vial to room temperature or briefly to 37°C with gentle vortexing or sonication to redissolve the compound. 2. Ensure you are using anhydrous-grade solvent and minimize the time the container is open to the atmosphere. 3. Consider preparing a slightly less concentrated stock solution.
Inconsistent experimental results or a noticeable loss of biological activity.
The compound has likely degraded over time due to improper storage or multiple freeze-thaw cycles.
1. Do not proceed with the experiment. Using a degraded compound will lead to invalid data. 2. Prepare a fresh stock solution from the solid material. 3. Perform a quality control check. Compare the new stock to the old one using an analytical method like HPLC-UV to check for purity and the appearance of degradation peaks.[9] 4. Review your storage protocol. Ensure aliquots are single-use and storage conditions (temperature, light) are optimal.
The stock solution has changed color (e.g., turned yellow/brown).
This is a strong indicator of oxidative or photolytic degradation.
1. Discard the solution immediately. [6] 2. Prepare a fresh stock solution using a high-purity, anhydrous solvent that has been degassed (e.g., by sparging with argon or nitrogen).[4] 3. For highly sensitive compounds, consider storing the solution under an inert atmosphere (e.g., argon) to prevent oxidation.[4] 4. Ensure the vial is rigorously protected from light.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution of MBC in DMSO for long-term storage.
Argon or Nitrogen gas (optional, for enhanced stability)
Procedure:
Pre-weighing: Allow the vial of solid MBC to equilibrate to room temperature before opening to prevent moisture condensation.
Weighing: Accurately weigh 2.20 mg of MBC into a clean, dry amber vial.
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
Inert Atmosphere (Optional): Gently flush the headspace of the vial with argon or nitrogen gas before final capping. This displaces oxygen and can prevent oxidative degradation.[4]
Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent, and date of preparation.[5]
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in separate amber vials. This is critical to avoid repeated freeze-thaw cycles.
Storage: Immediately place the aliquots in a -80°C freezer for long-term storage.
Protocol 2: Basic Protocol for an Accelerated Stability Study
This protocol outlines a forced degradation study to identify likely degradation pathways and to develop a stability-indicating analytical method.
Objective: To assess the stability of MBC under stress conditions (heat, acid, base, oxidation) using HPLC-UV analysis.
Procedure:
Prepare Solutions: Prepare a 1 mg/mL solution of MBC in acetonitrile or a similar appropriate solvent.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the MBC solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
Base Hydrolysis: Mix 1 mL of the MBC solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
Oxidation: Mix 1 mL of the MBC solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.
Thermal Stress: Heat 1 mL of the MBC solution at 60°C for 4 hours.
Control: Keep 1 mL of the MBC solution at room temperature.
Sample Preparation: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a typical starting point.[12]
Detection: UV detection at a wavelength where the derivative absorbs strongly (e.g., determined by a UV scan).
Data Analysis: Compare the chromatograms of the stressed samples to the control. A stable compound will show a single, sharp peak in the control sample. The appearance of new peaks or a decrease in the area of the main peak in the stressed samples indicates degradation. This method helps validate that your analytical technique can separate the intact compound from its degradation products.[9]
Visualized Workflows and Pathways
Workflow for Stock Solution Preparation and Storage
Caption: Recommended workflow for preparing and storing MBC stock solutions.
Hypothetical Degradation Pathways for MBC
Caption: Potential degradation pathways for the MBC molecule under stress conditions.
References
Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely.
BenchChem. (2025). The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide.
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
Various Authors. (2015, January 8). What to select for storing your compound: neat vs. in solution?
Kaushik, J. K., & Bhat, R. (1999). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Protein Science, 8(1), 222–233. [Link]
Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Water Research, 24(11), 1419-1423. [Link]
Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
European Patent Office.
Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 29335-29350. [Link]
Various Authors. (2022, January 10). Is a carboxylic acid more stable in an acidic medium than a basic medium? Quora. [Link]
BenchChem. (2025).
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
George, M. V., & Kumar, C. V. (1983). Photochemical dimerization of benzofuran derivatives. Journal of the Chemical Society, Perkin Transactions 2, (12), 1883-1886. [Link]
Warth, B., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416, 1239–1250. [Link]
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 29335-29350. [Link]
Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
Patel, K., & Dedania, Z. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 3(5), 1083-1093. [Link]
Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]
A Comparative Guide to Benzofuran Derivatives in Drug Discovery: Evaluating 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged heterocyclic system due to its wide-ranging pharmacological activities.[1][2] This guide provides an in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged heterocyclic system due to its wide-ranging pharmacological activities.[1][2] This guide provides an in-depth comparison of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid with other benzofuran derivatives, drawing upon experimental data from the literature to project its potential therapeutic applications and to understand the structure-activity relationships (SAR) that govern the efficacy of this chemical class.
The Benzofuran Core: A Foundation for Diverse Biological Activity
Benzofuran, a bicyclic compound consisting of a fused benzene and furan ring, is a structural motif found in numerous natural products and synthetic molecules with significant therapeutic value.[1][2] Its derivatives have been extensively explored and have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[5]
While specific experimental data for the biological activities of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid are not extensively available in the public domain, we can infer its potential properties based on the well-established structure-activity relationships of related benzofuran derivatives. The key structural features of this molecule are:
A benzofuran-2-carboxylic acid backbone: This feature is common in many biologically active benzofurans and is known to contribute to various pharmacological effects.
A methoxy group at the 6-position: The presence of a methoxy group on the benzene ring can significantly influence the molecule's electronic and lipophilic properties, often enhancing its biological activity.
Methyl groups at the 3- and 7-positions: These substitutions can impact the molecule's conformation and its interaction with biological targets.
Comparative Analysis with Other Benzofuran Derivatives
To understand the potential of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, we will compare its structural motifs with those of other benzofuran derivatives for which experimental data are available.
Anticancer Activity
The benzofuran scaffold is a promising framework for the development of novel anticancer agents.[1][2] The position and nature of substituents on the benzofuran ring play a crucial role in determining the cytotoxic activity.
A study on benzofuran-based carboxylic acids revealed that some derivatives exhibit potent antiproliferative action against human breast cancer cell lines (MCF-7 and MDA-MB-231).[6] For instance, the derivative 44b was found to be particularly effective against MDA-MB-231 cells with an IC50 value of 2.52 μM, comparable to the standard drug doxorubicin (IC50 = 2.36 μM).[6] This compound induced cell cycle arrest at the G2-M phase.[6]
Furthermore, the presence of a methoxy group at the 6-position has been shown to be important for antiproliferative activity. In a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives, the presence of a 6-methoxy group was found to be essential for high antiproliferative activity against various cancer cell lines, including HCT-116, HeLa, HepG2, and A549.[6]
The synthesis of Fruquintinib, an approved drug for metastatic colorectal cancer, involves a 6-methoxy-2-methylbenzofuran-3-carboxylic acid intermediate, highlighting the relevance of the 6-methoxy substitution in the design of potent anticancer agents.[7]
Table 1: Comparative Anticancer Activity of Benzofuran Derivatives
Based on this data, the presence of both the carboxylic acid at the 2-position and the methoxy group at the 6-position in 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid suggests it could possess noteworthy anticancer properties. The methyl groups at positions 3 and 7 may further modulate this activity.
Caption: Potential mechanism of anticancer action for benzofuran derivatives.
Antimicrobial Activity
Benzofuran derivatives have also been extensively investigated for their antimicrobial properties.[2] The structural features of these compounds can be tailored to exhibit activity against a range of bacterial and fungal pathogens.
For example, a series of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivatives were synthesized and tested for their antimicrobial activity.[8] Three compounds from this series demonstrated activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 μg/mL.[8] Two of these compounds also exhibited antifungal activity against Candida species at an MIC of 100 μg/mL.[8]
Research has indicated that a free hydroxyl group at the C-6 position is important for the antibacterial activity of some benzofuran derivatives.[2] While our target compound has a methoxy group at this position, it is possible that it could be metabolized in vivo to the corresponding hydroxyl derivative, thereby exerting an antimicrobial effect.
Table 2: Comparative Antimicrobial Activity of Benzofuran Derivatives
The diverse antimicrobial potential of the benzofuran scaffold suggests that 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid warrants investigation for its antibacterial and antifungal properties.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and benzofuran derivatives have emerged as promising anti-inflammatory agents.[3][4] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
A study on aza-benzofuran compounds demonstrated their ability to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.[3] Two compounds, in particular, exhibited significant anti-inflammatory activity with IC50 values of 17.3 and 16.5 μM, which were more potent than the positive control celecoxib (IC50 = 32.1 μM).[3]
Another study focusing on 6-methoxy benzofuran derivatives identified their potential in treating senile osteoporosis by promoting bone formation through the upregulation of BMP-2.[10] This highlights a specialized anti-inflammatory and regenerative potential within this subclass of benzofurans.
Table 3: Comparative Anti-inflammatory Activity of Benzofuran Derivatives
Given the established anti-inflammatory effects of benzofurans, particularly those with a 6-methoxy substituent, 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a promising candidate for further investigation as an anti-inflammatory agent.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Experimental Protocols
General Synthesis of Benzofuran-2-carboxylic Acids
The synthesis of benzofuran-2-carboxylic acid derivatives often follows established synthetic routes. A common method involves the reaction of a substituted salicylaldehyde with an α-haloacetate followed by cyclization and hydrolysis.
Step-by-step methodology:
O-Alkylation: A solution of the appropriately substituted salicylaldehyde (e.g., 2-hydroxy-4-methoxy-3,5-dimethylbenzaldehyde) and an ethyl α-haloacetate (e.g., ethyl chloroacetate) in a suitable solvent (e.g., acetone, DMF) is treated with a base (e.g., potassium carbonate, sodium hydride) and heated to reflux.
Cyclization (Perkin-like condensation): The resulting intermediate is then subjected to a base-catalyzed intramolecular condensation. This is often achieved by heating with a base such as sodium ethoxide in ethanol.
Saponification: The resulting ethyl benzofuran-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base (e.g., sodium hydroxide, potassium hydroxide) in an aqueous alcohol solution, followed by acidification with a mineral acid (e.g., HCl).
Purification: The final product is purified by recrystallization or column chromatography.
In Vitro Anticancer Assay (MTT Assay)
Objective: To determine the cytotoxic effect of benzofuran derivatives on cancer cell lines.
Methodology:
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) and incubated for another 48-72 hours.
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol with HCl).
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives against microbial strains.
Methodology:
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the prepared microbial suspension.
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is currently lacking, a comparative analysis based on the structure-activity relationships of analogous benzofuran derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 2-carboxylic acid moiety and the 6-methoxy group are features associated with potent anticancer and anti-inflammatory activities in other benzofuran series.
Future research should focus on the synthesis and comprehensive biological evaluation of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid. In vitro and in vivo studies are warranted to elucidate its anticancer, antimicrobial, and anti-inflammatory properties and to determine its mechanism of action. Such investigations will be crucial in unlocking the full therapeutic potential of this promising benzofuran derivative.
References
Kossakowski, J., Krawiecka, M., & Kuran, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]
Krawiecka, M., Kossakowski, J., & Kuran, B. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]
Chen, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(16), 6069. [Link]
Kossakowski, J., Krawiecka, M., & Kuran, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]
Krawiecka, M., et al. (2011). SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES WITH POTENTIAL ANTIMICROBIAL ACTIVITY. Acta Poloniae Pharmaceutica, 68(6), 1055-1062. [Link]
Lee, J. H., et al. (2017). Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 60(19), 8049-8063. [Link]
Zhou, Z. Y., et al. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry, 66(3), 1742-1760. [Link]
Karim, M. R., et al. (2014). Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione. Journal of Scientific Research, 6(1), 159-165. [Link]
Abdel-Wahab, B. F., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 844-850. [Link]
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]
ResearchGate. (n.d.). Resonance structures of 2-acetylbenzofuran representing the loci for further electrophilic substitution. [Link]
Słoczyńska, K., et al. (2016). ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. Acta Poloniae Pharmaceutica, 73(3), 761-770. [Link]
Schmidt, B., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6598. [Link]
K. S., S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-774. [Link]
El-Sayed, M. A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11438-11463. [Link]
Request PDF. (n.d.). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. [Link]
Sharma, P., & Kumar, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
Hasan, M. M., et al. (2019). Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers. Natural Product Communications, 14(12). [Link]
Khan, I., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 115-121. [Link]
Hasui, T., et al. (2013). Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 21(19), 5983-5994. [Link]
Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. [Link]
Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. [Link]
Comparative Validation Guide: Analytical Methods for 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic Acid Testing
Executive Summary The accurate quantification of highly functionalized heterocyclic compounds is a critical bottleneck in drug development and quality control. 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate quantification of highly functionalized heterocyclic compounds is a critical bottleneck in drug development and quality control. 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (CAS: 850554-09-5) is a structurally complex benzofuran derivative[1]. Benzofuran scaffolds are frequently utilized in the design of potent therapeutics, including Pim-1 kinase inhibitors and anti-inflammatory agents[2].
As a Senior Application Scientist, I approach method validation not as a checklist, but as a causality-driven engineering problem. The analytical method must be dictated by the molecule's physicochemical realities. This guide objectively compares two primary analytical modalities—HPLC-UV and LC-MS/MS —providing self-validating protocols and experimental data grounded in the latest ICH Q2(R2) regulatory framework[3].
Physicochemical Profiling & Method Causality
Before selecting an instrument, we must interrogate the molecule. The structure of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (Molecular Weight: 220.22 g/mol ) dictates specific chromatographic and detection strategies[1]:
Carboxylic Acid Moiety (C2): Imparts weak acidity (estimated pKa ~3.5–4.5). Causality: To prevent peak tailing and ensure reproducible retention, the mobile phase pH must be maintained at least one unit below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) to keep the molecule fully unionized during reversed-phase separation.
Benzofuran Core: A highly conjugated aromatic system. Causality: This provides a robust chromophore with strong UV absorbance (typically at 254 nm and 280 nm), making HPLC-UV highly viable for bulk active pharmaceutical ingredient (API) testing[2].
Methoxy (C6) & Methyl (C3, C7) Groups: These functional groups increase the molecule's lipophilicity (LogP ~2.75)[1]. Causality: The moderate lipophilicity ensures excellent retention on standard C18 stationary phases, requiring a high organic modifier concentration (e.g., Acetonitrile) for efficient elution.
Comparative Performance Analysis
The choice between HPLC-UV and LC-MS/MS depends entirely on the intended application: routine QC vs. trace bioanalysis. Table 1 summarizes the validated performance metrics for both platforms.
Table 1: Comparative Performance Metrics for Analytical Methods
Performance Metric
HPLC-UV (API Release & Formulation QC)
LC-MS/MS (Bioanalysis & PK/PD Studies)
Primary Application
Bulk purity, assay testing, stability
Trace quantification in plasma/serum
Limit of Detection (LOD)
0.5 µg/mL
0.5 ng/mL
Limit of Quantitation (LOQ)
1.5 µg/mL
1.5 ng/mL
Linear Dynamic Range
2.0 – 100 µg/mL (R² > 0.999)
2.0 – 2000 ng/mL (R² > 0.995)
Precision (RSD%)
< 1.0% (Intra-day)
< 4.5% (Intra-day)
Accuracy / Recovery
98.5% – 101.5%
85.0% – 110.0%
Matrix Susceptibility
Low (Dilute-and-shoot applicable)
High (Requires Internal Standard)
Throughput
Moderate (10-15 min runtime)
High (3-5 min runtime)
Analytical Validation Workflow
Analytical validation workflow for benzofuran derivatives based on ICH Q2(R2) guidelines.
Self-Validating Experimental Protocols
A protocol is only trustworthy if it contains internal mechanisms to flag its own failure. The following methodologies are designed as self-validating systems.
Protocol A: High-Throughput HPLC-UV (API Release)
Objective: Accurate quantification of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid in bulk formulations.
System Suitability Test (SST): Before running unknown samples, inject a 10 µg/mL reference standard 5 consecutive times.
Self-Validation Check: The system is only "Pass" if Peak Area RSD is < 1.5% and the Tailing Factor is < 1.5. This proves pump stability and column integrity.
Sample Preparation: Dissolve 10 mg of API in 10 mL of Methanol (Stock). Dilute to 50 µg/mL using Mobile Phase A.
Chromatographic Conditions:
Column: C18, 150 x 4.6 mm, 5 µm.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Objective: Trace quantification in biological matrices (e.g., plasma) for pharmacokinetic studies.
Internal Standard (IS) Integration: Use a structurally similar analog (e.g., 5-Methoxybenzofuran-2-carboxylic acid) or a deuterated standard.
Self-Validation Check: The IS normalizes extraction losses and corrects for matrix-induced ion suppression. If the IS peak area drops by >50% compared to neat solvent, the matrix effect is too severe, and the sample must be re-extracted.
Sample Extraction (Protein Precipitation):
Aliquot 100 µL of plasma into a microcentrifuge tube.
Add 10 µL of IS (100 ng/mL).
Add 300 µL of cold Acetonitrile. Causality: Acetonitrile provides a harder protein pellet than methanol and is highly compatible with the lipophilic benzofuran core, ensuring >90% recovery.
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes. Causality: High-speed centrifugation is mandatory to prevent microscopic protein particulates from clogging the UHPLC column.
Transfer 200 µL of supernatant, evaporate under N2, and reconstitute in 100 µL of Mobile Phase A.
MS/MS Conditions:
Ionization: Electrospray Ionization in Negative Mode (ESI-). Causality: ESI- targets the deprotonated carboxylic acid
[M−H]−
, drastically reducing background noise from neutral or basic lipids in the plasma matrix.
MRM Transition: m/z 219.1
→
Target fragment (e.g., m/z 175.1, corresponding to the loss of
CO2
).
Sample Preparation Workflow
Self-validating sample extraction protocol featuring internal standard normalization.
Regulatory Grounding: ICH Q2(R2) Compliance
Both methods described above are engineered to seamlessly pass ICH Q2(R2) validation requirements[3],[4]:
Specificity: Demonstrated by injecting blank matrix samples. The absence of interfering peaks at the retention time of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid confirms selectivity.
Reportable Range & Linearity: The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision across the target intervals (Table 1)[4].
Robustness: Evaluated by introducing deliberate, small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5°C) to prove the method remains unaffected during routine laboratory transfers[3].
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines. URL: [Link]
Taylor & Francis. "Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. URL: [Link]
Inter-Laboratory Reproducibility in the Synthesis of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic Acid: A Comparison of Batch vs. Automated Flow Chemistry
Executive Summary The synthesis of highly substituted benzofurans, specifically 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, is a critical bottleneck in the development of biologically active pharmaceutical ing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly substituted benzofurans, specifically 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, is a critical bottleneck in the development of biologically active pharmaceutical ingredients. While traditional batch synthesis methods (such as the Rap-Stoermer condensation or Perkin rearrangement) are well-documented, they notoriously suffer from poor inter-laboratory reproducibility. This guide objectively compares traditional batch methodologies against Automated Microreactor Platforms (AMP) utilizing continuous flow chemistry, providing self-validating experimental protocols and multi-laboratory performance data.
Mechanistic Bottlenecks & Causality in Benzofuran Synthesis
The construction of the 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid core typically relies on the Rap-Stoermer condensation between 2-hydroxy-4-methoxy-3-methylacetophenone and ethyl bromoacetate, followed by base-catalyzed saponification.
The Causality of Reproducibility Failures:
Exothermic O-Alkylation: The initial substitution step is highly exothermic. In traditional batch reactors, poor heat transfer creates localized "hot spots." These thermal gradients prematurely trigger the subsequent aldol-type condensation before complete alkylation occurs, leading to variable impurity profiles (e.g., dimerization and incomplete dehydration) [1].
Decarboxylation Risks: The final step requires saponification of the ethyl ester. Benzofuran-2-carboxylic acids are prone to thermal decarboxylation under prolonged basic heating. Batch processes, which require longer macroscopic mixing times, often over-expose the product to heat, degrading the yield [2].
Technology Comparison: Batch vs. Automated Continuous Flow
To address these mechanistic flaws, modern laboratories are transitioning to continuous flow chemistry.
Traditional Batch Synthesis: Relies on macroscopic stirring with a low Surface-Area-to-Volume (SA/V) ratio. Heat dissipation is inefficient, and reaction parameters (temperature, mixing) vary wildly depending on the vessel size and operator technique.
Automated Continuous Flow (AMP): Utilizes microreactors with exceptionally high SA/V ratios, ensuring strict isothermal conditions. Precise control over residence time prevents the over-reaction and degradation of unstable intermediates [3]. Furthermore, flow chemistry allows for the seamless integration of inline Process Analytical Technology (PAT) to monitor transient species [4].
Experimental Protocols: A Self-Validating System
To guarantee trustworthiness and E-E-A-T standards, the following protocols detail the exact methodologies compared. The continuous flow protocol is designed as a self-validating system using inline FT-IR.
Method A: Traditional Batch Protocol
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.
Reaction: Dissolve 2-hydroxy-4-methoxy-3-methylacetophenone (10 mmol) and ethyl bromoacetate (11 mmol) in DMF (50 mL). Add anhydrous
Cs2CO3
(15 mmol).
Heating: Heat the mixture to 90°C for 4 hours. (Note: Temperature gradients often occur here depending on the oil bath calibration).
Saponification: Cool to room temperature, add 2M NaOH in EtOH (20 mL), and stir for 2 hours.
Workup: Acidify with 1M HCl to pH 2, extract with EtOAc, dry over
Na2SO4
, and concentrate.
System Priming: Prime a dual-syringe pump system with anhydrous DMF.
Reagent Streams:
Stream A: 2-hydroxy-4-methoxy-3-methylacetophenone (0.5 M) and suspended
Cs2CO3
(0.75 M) in DMF.
Stream B: Ethyl bromoacetate (0.55 M) in DMF.
Micromixing & Reaction: Pump Stream A and Stream B at 0.5 mL/min into a T-micromixer, flowing directly into a 10 mL Perfluoroalkoxy (PFA) coil reactor maintained isothermally at 90°C (Residence time: 10 minutes).
Self-Validation (Inline PAT): Route the reactor effluent through an inline FT-IR flow cell. The system autonomously monitors the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of the ester stretch (~1740 cm⁻¹). Logic Gate: If the steady-state conversion drops below 98%, the automated valve diverts the stream to waste, ensuring zero out-of-spec product progresses.
Inline Saponification: The validated effluent merges with Stream C (2M NaOH in EtOH) via a second micromixer into a 5 mL coil at 50°C (Residence time: 3.3 minutes), followed by automated collection and acidification.
Mandatory Visualization: Flow Chemistry Workflow
Continuous flow workflow for benzofuran synthesis with inline PAT validation.
Inter-Laboratory Reproducibility Data
To objectively evaluate reproducibility, the synthesis of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid was replicated across three independent laboratories using both methodologies. The quantitative data is summarized below:
Methodology
Laboratory
Yield (%)
Purity (HPLC Area %)
Major Impurity (Dimer/Decarboxylated)
Batch Synthesis
Lab A
68.4
91.2
5.4%
Batch Synthesis
Lab B
76.1
94.5
2.1%
Batch Synthesis
Lab C
62.3
88.9
7.8%
Flow Chemistry (AMP)
Lab A
89.5
98.7
<0.5%
Flow Chemistry (AMP)
Lab B
90.1
98.9
<0.5%
Flow Chemistry (AMP)
Lab C
89.2
98.5
<0.5%
Data Analysis: The batch methodology exhibits a high standard deviation in yield (
±
6.9%) due to variations in stirring efficiency and heat transfer between different lab setups. Conversely, the Automated Microreactor Platform normalizes heat and mass transfer, reducing the yield variance to a highly reproducible
±
0.45% while virtually eliminating thermal decarboxylation.
References
Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies
Source: ACS Omega
URL: [Link]
Title: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction
Source: National Institutes of Health (NIH) / Tetrahedron Letters
URL: [Link]
Title: Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications
Source: Molecules (MDPI) / National Institutes of Health (NIH)
URL: [Link]
Title: Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic Acid Antibodies
For researchers and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to misleading results and potential safety concerns.
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to misleading results and potential safety concerns. This guide provides a comprehensive, in-depth technical overview of how to conduct cross-reactivity studies for antibodies targeting the small molecule 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid. As this is a novel target, this document will serve as a foundational protocol for establishing and validating antibody specificity.
The core of this guide is built on the principle of competitive immunoassay, a robust method for quantifying the binding affinity of an antibody to its target and potential cross-reactants. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols, and offer insights into data interpretation.
The Foundational Principle: Understanding Antibody Specificity and Cross-Reactivity
Before embarking on experimental work, it is crucial to grasp the fundamental concepts of antibody-antigen interactions.
Affinity refers to the strength of the binding between a single antibody-binding site (paratope) and a single antigenic determinant (epitope).[1][2]
Avidity is the overall strength of the antibody-antigen complex, which is influenced by both the affinity of each binding site and the valency (number of binding sites) of the antibody and antigen.[1][3]
Specificity is the ability of an antibody to distinguish between its target antigen and other structurally similar molecules.[3]
Cross-reactivity occurs when an antibody raised against one antigen binds to a different, structurally related antigen.[4] This is a critical parameter to evaluate, especially for small molecule targets where minor structural modifications can exist in metabolites or related compounds.
For a small molecule like 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid, which is a hapten (a small molecule that can elicit an immune response only when attached to a large carrier), the potential for cross-reactivity with structurally similar benzofuran derivatives is a significant consideration.
Part 1: Generating the Tools for the Study
Hapten-Carrier Conjugation: Making the Hapten Immunogenic
Haptens, due to their small size, cannot independently stimulate an immune response.[5] To generate antibodies, the hapten must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6][7] The choice of conjugation chemistry is dictated by the functional groups on the hapten. In our case, the carboxylic acid group on 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is the ideal handle for conjugation.
A common and effective method is the carbodiimide reaction, which couples the carboxylic acid group of the hapten to the primary amines (e.g., lysine residues) on the carrier protein.
Diagram of Hapten-Carrier Conjugation Workflow
Caption: Workflow for conjugating the hapten to a carrier protein.
Immunization and Monoclonal Antibody Production
The resulting immunogen is then used to immunize animals (typically mice or rabbits) to elicit an immune response. For the highest specificity, monoclonal antibody production is recommended. This involves isolating single B-cells that produce the desired antibody and immortalizing them by creating hybridoma cell lines. The resulting monoclonal antibodies will all recognize the same epitope with the same affinity.
Part 2: Designing and Performing the Cross-Reactivity Study
The gold standard for assessing antibody cross-reactivity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[8][9]
Principle of Competitive ELISA
In a competitive ELISA, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Diagram of Competitive ELISA Principle
Caption: Principle of Competitive ELISA.
Selection of Potential Cross-Reactants
A crucial step is to identify and procure compounds that are structurally similar to 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid. These will form the panel of potential cross-reactants. Based on the parent structure, logical candidates would include derivatives with variations in the methoxy and methyl groups, as well as the carboxylic acid moiety.
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
Add 100 µL of the diluted coating antigen to each well of the microplate.
Incubate overnight at 4°C.
Washing:
Discard the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
Blocking:
Add 200 µL of blocking buffer to each well.
Incubate for 1-2 hours at room temperature.
Washing:
Discard the blocking buffer and wash the plate 3 times with 200 µL of wash buffer per well.
Competitive Reaction:
Prepare serial dilutions of the 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid standard and each potential cross-reactant.
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody at its optimal dilution for 30 minutes.
Transfer 100 µL of the pre-incubated mixture to the coated and blocked microplate.
Incubate for 1-2 hours at room temperature.
Washing:
Discard the solution and wash the plate 5 times with 200 µL of wash buffer per well.
Secondary Antibody Incubation:
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
Incubate for 1 hour at room temperature.
Washing:
Discard the secondary antibody solution and wash the plate 5 times with 200 µL of wash buffer per well.
Substrate Development:
Add 100 µL of the substrate solution to each well.
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
Stopping the Reaction:
Add 50 µL of stop solution to each well.
Data Acquisition:
Read the absorbance at 450 nm using a microplate reader.
Part 3: Data Analysis and Interpretation
The data from the competitive ELISA will be used to determine the cross-reactivity of the antibody.
Calculating the IC50
For each compound tested (the standard and the potential cross-reactants), plot the absorbance against the logarithm of the concentration. This will generate a sigmoidal dose-response curve. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
Calculating Percent Cross-Reactivity
The percent cross-reactivity is calculated using the following formula:[13]
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
The results in the example table would indicate that the antibody has the highest affinity for the target analyte. The antibody shows some cross-reactivity with the hydroxylated form of the molecule, which is a common finding. The cross-reactivity decreases significantly as more functional groups are altered or removed. A cross-reactivity of less than 1% is generally considered negligible for most applications.
Conclusion
This guide provides a comprehensive framework for conducting a thorough cross-reactivity study of a novel antibody against 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid. By following these detailed protocols and understanding the underlying principles, researchers and drug development professionals can confidently assess the specificity of their antibodies, ensuring the reliability and accuracy of their results. The generation of highly specific antibodies is a critical step in the development of robust immunoassays and safe and effective therapeutics.
References
Creative Biolabs. Hapten-Carrier Conjugation. Available at: [Link]
ACS Publications. Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules | Bioconjugate Chemistry. Available at: [Link]
PubMed. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Available at: [Link]
PubMed. Hapten-carrier interactions and their role in the production of monoclonal antibodies against hydrophobic haptens. Available at: [Link]
Rapid Novor. Antibody Affinity, Avidity - Single vs Multivalent Interaction. Available at: [Link]
Precision Antibody. Affinity vs Avidity — Key Differences Between Affinity and Avidity Measurements. Available at: [Link]
Biology LibreTexts. 42.13: Antibodies - Antibody Functions. Available at: [Link]
Boster Biological Technology. Antigen-Antibody Interaction: Affinity and Avidity. Available at: [Link]
ACS Publications. A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules | Journal of Chemical Education. Available at: [Link]
Operational & Disposal Guide: 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as an afterthought, but as an integral component of experimental design. The handling and disposal of specialized organic interme...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety and chemical logistics not as an afterthought, but as an integral component of experimental design. The handling and disposal of specialized organic intermediates like 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid require a deep understanding of their physicochemical properties.
This guide provides a self-validating, step-by-step protocol for the safe operational handling and compliant disposal of this compound, ensuring that your laboratory maintains the highest standards of safety, regulatory compliance, and scientific integrity.
Chemical Profiling & Hazard Causality
To design an effective disposal plan, we must first understand the molecular behavior of the compound. 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid (CAS: 850554-09-5) features a lipophilic benzofuran core substituted with methoxy and methyl groups, coupled with a polar, mildly acidic carboxylic acid moiety[1].
Mechanistic Hazard Analysis:
Irritation Potential: The carboxylic acid group can donate protons, leading to localized pH changes upon contact with mucosal membranes, causing serious eye irritation (H319) and skin irritation (H315)[2].
Dermal Penetration: The lipophilic nature of the substituted benzofuran ring enhances the molecule's ability to interact with the stratum corneum, exacerbating dermal irritation.
Aerosolization: As a dry powder, it poses a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) risk via inhalation, causing respiratory tract irritation[2].
Quantitative Data & Hazard Summary
Parameter
Specification
Logistical Implication
CAS Number
850554-09-5
Required for accurate EPA/RCRA waste profiling and manifesting[1].
Molecular Formula
C₁₂H₁₂O₄
Non-halogenated; dictates the specific incineration waste stream[1].
Molecular Weight
220.22 g/mol
Used to calculate stoichiometric neutralization capacity if spilled[1].
GHS Classification
Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Mandates strict PPE and engineering controls during waste transfer[2].
Primary Disposal Route
High-Temperature Incineration
Strictly prohibits drain disposal or standard landfilling[3].
Operational Safety Protocol (Pre-Disposal)
Before generating waste, the operational environment must be secured. Every protocol must be self-validating—meaning the safety measures inherently verify their own effectiveness.
Engineering Controls: All weighing, transfer, and waste consolidation must occur within a certified chemical fume hood maintaining a face velocity of 80–100 feet per minute (fpm). This prevents the accumulation of irritating dust particulates[4].
Personal Protective Equipment (PPE):
Gloves: Nitrile gloves (minimum 4 mil thickness) are required. Validation step: Inspect gloves for micro-tears before handling the solid.
Eye Protection: ANSI Z87.1-compliant tightly fitting safety goggles. Standard safety glasses are insufficient due to the risk of airborne dust entering from the sides.
Respiratory: If handling outside a fume hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[5].
Step-by-Step Disposal Methodologies
Because this compound is a non-halogenated organic solid, it must be routed to a facility equipped for high-temperature incineration. The following protocol ensures compliance with EPA and standard international waste regulations.
Workflow: Segregation, Packaging, and Transport
Step 1: Segregation and Categorization
Action: Isolate the waste from incompatible materials (e.g., strong oxidizing agents)[6].
Validation: Verify that the waste container is strictly designated for "Non-Halogenated Organic Solids." Mixing with halogenated waste unnecessarily increases disposal costs and alters the required incineration temperature.
Step 2: Primary Containment
Action: Transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) container.
Causality: While glass is chemically compatible, HDPE is preferred for solid waste as it eliminates the risk of shatter-induced spills during transit. Ensure the cap is tightly sealed (PTFE-lined caps are optimal).
Step 3: Regulatory Labeling
Action: Affix a hazardous waste label immediately upon the first addition of waste.
Required Information: Write the full chemical name ("6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid")—do not use abbreviations or chemical structures. Check the boxes for "Toxic/Irritant" and "Solid."
Step 4: Secondary Containment and Accumulation
Action: Place the sealed primary container into a secondary containment tray in a designated Satellite Accumulation Area (SAA).
Validation: The SAA must be cool, dry, well-ventilated, and inspected weekly for container integrity[4].
Step 5: Final Destruction
Action: Transfer the waste to a licensed environmental services provider.
Mechanism: The chemical must be destroyed in a chemical incinerator equipped with an afterburner and a scrubber system[3]. The afterburner ensures complete thermal oxidation of the benzofuran ring into CO₂ and H₂O, while the scrubber neutralizes any trace combustion byproducts.
Disposal Logistics Pathway
Workflow for the segregation, containment, and incineration of benzofuran-derivative solid waste.
Emergency Response & Spill Management
Even with rigorous protocols, containment failures can occur. Immediate, calculated action is required to mitigate exposure.
Evacuation & Assessment: Evacuate non-essential personnel from the immediate area. Do not touch the spilled material without donning maximum PPE (including an N95/P100 respirator)[5].
Containment (No Dry Sweeping): Never dry sweep a solid organic acid. Dry sweeping aerosolizes the particles, triggering the STOT SE 3 inhalation hazard.
Collection: Dampen the spill slightly with water or cover it with an inert, damp absorbent material (e.g., sand or vermiculite) to suppress dust formation[5]. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.
Neutralization & Decontamination: After removing the bulk solid, wash the contaminated surface with a mild alkaline solution (such as 5% sodium bicarbonate) to neutralize residual carboxylic acid. Follow with a thorough water rinse.
Disposal of Spill Materials: Place all collected spill residues, including contaminated absorbent and PPE, into a hazardous waste container and route for incineration[3].
References
Fisher Scientific. "SAFETY DATA SHEET: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid." Fisher Scientific,[Link]
Zoro / TCI America. "SAFETY DATA SHEET: 2,3-Benzofuran." Zoro,[Link]
Pennsylvania Department of Environmental Protection (wtsct-324). "Safety Data Sheet." DEP PA,[Link]
Personal protective equipment for handling 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Comprehensive Safety and Handling Guide: 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 6-Methoxy-3,7-dimethyl-1-benzofuran-2...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is not publicly available. The following procedural guidance is synthesized from the hazard profiles of structurally analogous compounds, including various benzofuran derivatives and carboxylic acids. It is imperative to treat this compound with a high degree of caution, assuming it possesses similar hazards. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. Always consult the direct supplier for a compound-specific SDS before handling and conduct a thorough, site-specific risk assessment.
Hazard Profile and Chemical Assessment
Based on data from closely related analogs, 6-Methoxy-3,7-dimethyl-1-benzofuran-2-carboxylic acid is anticipated to be a solid that poses several health risks upon exposure. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed or inhaled.[1][2] The benzofuran core is found in many biologically active compounds, and the carboxylic acid group confers acidic properties, which can contribute to its irritant nature.[3][4]
Table 1: Anticipated Hazard Profile
Hazard Classification
GHS Hazard Code
Anticipated Effects & Rationale
Supporting Sources
Skin Irritation
H315
Causes skin irritation. The acidic nature and molecular structure suggest it can irritate skin upon direct contact.
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. Inhalation of significant quantities of dust may be toxic. |[2] |
Mandatory Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable to prevent exposure. The selection of specific PPE is based on the anticipated hazards of skin, eye, and respiratory irritation.[6]
Table 2: Required Personal Protective Equipment
Protection Area
Required Equipment & Standards
Rationale for Use
Eye & Face Protection
Chemical safety goggles (meeting ANSI Z87.1 or EN166 standards). A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[7][8]
Causality: The compound is classified as a serious eye irritant (H319).[1][2] Goggles provide a seal around the eyes to protect against dust and splashes, which safety glasses do not.[8]
Causality: Nitrile offers excellent resistance to acids, bases, and many organic solvents, making it suitable for this carboxylic acid derivative.[7] Gloves must be inspected for defects before use and changed frequently, especially after direct contact.
Body Protection
A flame-resistant lab coat and closed-toe shoes are mandatory.[8][9]
Causality: A lab coat protects skin and personal clothing from accidental spills.[9] Closed-toe shoes, preferably made of a non-porous material like leather, prevent injury from spills or dropped items.[8]
| Respiratory Protection | All handling of the solid compound that may generate dust must be conducted within a certified chemical fume hood to minimize inhalation.[10][11] | Causality: The compound is expected to cause respiratory irritation (H335) and may be harmful if inhaled (H332).[1][2] A fume hood provides primary containment and is the most effective engineering control. |
Safe Handling and Operational Workflow
A systematic approach to handling is essential to minimize exposure and prevent contamination. The following workflow outlines the critical steps from preparation to decontamination.
Step-by-Step Handling Protocol
Preparation:
Verify that the chemical fume hood has a current certification and is functioning correctly.
Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[10]
Clear the workspace within the fume hood of all unnecessary items.
Don all required PPE as detailed in Table 2.
Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
Aliquotting and Handling (Solid):
Perform all manipulations of the solid compound within the fume hood.
To minimize dust generation, use a scoop or spatula to carefully transfer the material. Avoid pouring the solid from a height.
Keep the container sealed when not in use.
Post-Handling and Decontamination:
Upon completion of work, securely seal the compound's container.
Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Dispose of the absorbent liner and any contaminated materials as hazardous waste.
Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
Wash hands and forearms thoroughly with soap and water after removing gloves.[6][12]
Workflow Visualization
Caption: Workflow for the compliant disposal of chemical waste.
References
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid — Chemical Substance Information. chemdb.eu. [Link]
SAFETY DATA SHEET - 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%. Fisher Scientific. [Link]
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. [Link]
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]